Lutetium(3+);trichloride;hexahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lutetium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNHYDCUXYED-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12LuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647794 | |
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15230-79-2 | |
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of Lutetium(III) Chloride Hexahydrate: A Technical Guide
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Lutetium(3+);trichloride;hexahydrate (
Executive Summary
Lutetium(III) chloride hexahydrate (
This guide analyzes the compound's physicochemical properties, emphasizing the structural consequences of the lanthanide contraction .[2] It details the critical handling parameters required to prevent hydrolysis—a common failure mode in radiolabeling—and provides validated protocols for synthesis and purification.
Fundamental Physicochemical Profile
Chemical Identity[3]
-
IUPAC Name: Lutetium(3+) trichloride hexahydrate[1]
-
Formula:
[1][3][4][5][6][7][8]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
CAS Number: 15230-79-2 (Hexahydrate) | 10099-66-8 (Anhydrous)
-
Appearance: White, hygroscopic crystalline solid[1]
Crystal Structure & Coordination Chemistry
Unlike light lanthanides (La–Nd) which form heptaaqua species,
-
Coordination Sphere: The
ion is 8-coordinate. -
Structural Formula:
-
Geometry: Distorted square antiprismatic.
-
Implication: Two chloride ions are inner-sphere (bonded directly to Lu), while one is outer-sphere (counter-ion). This impacts the kinetics of ligand exchange in aqueous solutions; the inner-sphere chlorides must be displaced by water or chelators (e.g., DOTA) during dissolution and labeling.
Key Physical Properties
| Property | Value | Technical Context |
| Solubility ( | High (> 100 g/100 mL) | Forms acidic solutions due to hydrolysis. |
| Solubility (EtOH) | Soluble | Useful for non-aqueous ligand complexation. |
| Hygroscopicity | Extreme | Deliquesces rapidly; must be handled in inert atmosphere (glovebox) for precise stoichiometry. |
| Melting Point | 892°C (Anhydrous) | The hexahydrate melts/dissolves in its own water of crystallization ~150°C before decomposing. |
| Acidity ( | ~7.6 (First hydrolysis) |
Aqueous Chemistry & Radiopharmaceutical Relevance
In drug development,
Hydrolysis & pH Sensitivity
The high charge density of
The Hydrolysis Trap:
-
Preventative Protocol: Maintain stock solutions in 0.05 M HCl (pH ~1-2).
-
Labeling Buffer: When labeling DOTA/DTPA chelators, buffers (e.g., Acetate, Ascorbate) must raise pH to 4.5–5.0 instantaneously in the presence of the chelator to capture
before hydroxide precipitation occurs.
Chelation Workflow (DOT Diagram)
The following diagram illustrates the kinetic competition between chelation and hydrolysis during radiopharmaceutical preparation.
Figure 1: Kinetic competition in Lutetium radiolabeling. Success depends on the rate of chelation (
Synthetic Pathways & Purification
For research requiring high-purity material (e.g., laser crystals or non-carrier-added simulations), commercial "99.9%" purity is often insufficient due to trace heavy metals (Pb, Fe) which compete for chelators.
Synthesis from Oxide (Standard Protocol)
Objective: Convert
-
Digestion: Suspend
in slight excess of 6M HCl. Heat to 80°C until clear. -
Filtration: Filter through 0.22 µm membrane to remove insoluble silica/impurities.
-
Crystallization: Evaporate slowly at 60°C. Do not boil to dryness as this promotes oxychloride formation.
-
Drying: Dry crystals over
in a desiccator.
Dehydration to Anhydrous
Direct heating of the hexahydrate causes hydrolysis. To obtain anhydrous
Reaction:
-
Mechanism:
dissociates to provide a dry atmosphere, suppressing the formation of .
Thermal Stability & Decomposition
Understanding the thermal profile is vital for solid-state synthesis. Lutetium, being a heavy lanthanide, holds water tightly, lowering the onset temperature for hydrolysis.
Decomposition Stages
-
50°C – 150°C: Stepwise loss of outer-sphere water.
-
170°C – 250°C: Loss of inner-sphere water. Critical Zone: Without
atmosphere, hydrolysis begins here. -
> 800°C: Melting of anhydrous salt (if pure).
Thermal Pathway Diagram (DOT)
Figure 2: Thermal decomposition pathways. The path to pure anhydrous
Handling & Safety (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][10]
-
Storage: Store under Argon or Nitrogen.[3][11] The compound is deliquescent; exposure to air turns the powder into a viscous liquid within minutes.
-
Compatibility: Incompatible with strong bases (precipitates hydroxide) and strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24919, Lutetium(III) chloride. Retrieved from [Link]
-
Kean, M. J., et al. (2024). Comprehensive structural study of lanthanide(III) chloride hydrates. Acta Crystallographica Section E. Retrieved from [Link]
-
Dash, A., et al. (2015). Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617. Cancer Biotherapy and Radiopharmaceuticals.[1][12] Retrieved from [Link]
-
Australian Nuclear Science and Technology Organisation (ANSTO). Lutetium-177 (n.c.a.) Product Guide. Retrieved from [Link]
-
Heeger Materials. Lutetium Chloride Hexahydrate Technical Data. Retrieved from [Link]
Sources
- 1. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. strem.com [strem.com]
- 5. Lutetium (III) Chloride Hexahydrate - 15230-79-2 [prochemonline.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. data.epo.org [data.epo.org]
- 8. aemree.com [aemree.com]
- 9. Lutetium(III) chloride hexahydrate | CAS 15230-79-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Lutetium chloride | Cl3Lu | CID 24919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LUTETIUM CHLORIDE HEXAHYDRATE CAS#: 15230-79-2 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Synthesis and preparation of Lutetium(3+);trichloride;hexahydrate.
Technical Guide: Synthesis and Preparation of Lutetium(III) Chloride Hexahydrate ( )
Executive Summary
Lutetium(III) Chloride Hexahydrate is a critical intermediate in the production of high-purity lutetium-based materials, most notably as the precursor for Lutetium-177 (
This guide details a high-fidelity synthesis protocol starting from Lutetium(III) oxide (
Chemical Principles & Thermodynamics
The synthesis relies on the acid-base neutralization of the amphoteric lutetium oxide with hydrochloric acid. While thermodynamically favorable, the reaction kinetics are limited by the high lattice energy of the oxide.
Reaction Equation
Critical Mechanistic Factors
-
Hydration Equilibrium : The hexahydrate is the stable phase at room temperature. Attempting to remove water thermally without a chlorinating agent (like
or ) results in hydrolysis: Therefore, this protocol strictly controls drying temperatures to preserve the bond integrity. -
Trace Metal Scavenging : For drug development, the "Trace Rare Earth Oxide" (TREO) purity must often exceed 99.999% (5N). The use of sub-boiling distilled acid and non-metallic labware is non-negotiable.
Experimental Protocol: Synthesis of
Reagents & Materials
| Component | Grade/Specification | Purpose |
| Lutetium(III) Oxide ( | 99.999% (5N) purity | Starting material. Low Fe/Zn content is critical. |
| Hydrochloric Acid ( | 6.0 M, Trace Metal Grade | Reactant. Excess ensures complete oxide dissolution. |
| Deionized Water | 18.2 M | Solvent. |
| Apparatus | PFA/Teflon beakers, Quartz heating mantle | Prevents silica/boron leaching from borosilicate glass. |
Step-by-Step Methodology
Phase 1: Dissolution and Digestion
-
Slurry Preparation : In a clean PFA beaker, suspend 10.0 g of
in 20 mL of DI water. -
Acid Addition : Slowly add 50 mL of 6.0 M HCl (approx. 50% molar excess). The reaction is exothermic; add dropwise to control temperature.
-
Digestion : Heat the solution to 80–90°C with magnetic stirring. Cover with a PTFE watch glass to reflux.
-
Checkpoint: Continue heating until the solution is perfectly clear and colorless. This typically takes 2–4 hours. If turbidity persists, add small aliquots of conc. HCl.
-
Phase 2: Filtration and Concentration
-
Clarification : Filter the hot solution through a 0.22
m PTFE membrane to remove any insoluble siliceous particulates or unreacted oxide. -
Evaporation : Transfer filtrate to a rotary evaporator (using a plastic-coated flask). Evaporate at 60°C under reduced pressure (200 mbar) until a viscous syrup forms.
-
Caution: Do not evaporate to dryness. The goal is to reach saturation.
-
Phase 3: Crystallization and Drying
-
Crystallization : Allow the syrup to cool slowly to room temperature (25°C). Colorless, monoclinic crystals of
will precipitate. -
Desiccation : Filter the crystals and wash with cold ethanol (optional, to remove excess acid). Place the product in a vacuum desiccator over
and pellets (to absorb residual HCl fumes) for 24 hours.-
Target State: The final product should be a dry, white crystalline powder.
-
Process Visualization
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Critical path workflow for the synthesis of pharmaceutical-grade Lutetium Chloride Hexahydrate.
Quality Control & Characterization
For drug development applications, the following validation metrics are mandatory.
| Technique | Parameter | Acceptance Criteria |
| ICP-MS | Trace Metal Impurities | Fe, Pb, Zn < 0.5 ppm; Total RE impurities < 0.01% |
| Complexometric Titration | Lu Content | 44.5% ± 0.5% (Theoretical: 44.9%) |
| Argentometric Titration | Cl Content | 27.0% ± 0.5% (Theoretical: 27.3%) |
| XRD | Crystal Phase | Match reference pattern for monoclinic |
| TGA | Water Content | Mass loss ~27.7% up to 180°C (corresponds to 6 |
Analytical Insight: TGA Profile
Thermogravimetric Analysis (TGA) is the primary method to confirm the hexahydrate state.
-
Step 1 (50–100°C) : Loss of surface moisture.
-
Step 2 (100–180°C) : Stepwise loss of crystal water.
-
Failure Mode : Weight loss continuing >200°C indicates decomposition to
.
Handling and Storage
-
Hygroscopicity :
is extremely hygroscopic.[3] It will deliquesce (dissolve in its own absorbed water) if exposed to ambient air. -
Storage : Store in amber glass or PFA bottles sealed under Argon.
-
Shelf Life : 12 months if seal is compromised; 24+ months in original inert packaging.
References
-
Mikheev, N.B., et al. (1977).[4] Solubility of Lutetium Chloride Hexahydrate.[4] Journal of Inorganic Chemistry.
-
Thermo Scientific Chemicals . (2024). Lutetium(III) chloride hexahydrate, REacton™, 99.9% (REO) Specification Sheet.
-
Grokipedia . (2024). Lutetium(III) chloride: Properties and Applications.
-
American Elements . (2024). Lutetium Chloride Anhydrous and Hydrate Technical Data.
-
Heeger Materials . (2024). Lutetium Chloride Hexahydrate Powder, LuCl3.6H2O.[4]
Lutetium(3+);trichloride;hexahydrate CAS number 15230-79-2.
An In-depth Technical Guide to Lutetium(III) Chloride Hexahydrate (CAS: 15230-79-2): From Benchtop Precursor to Advanced Radiopharmaceutical Applications
Executive Summary
Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is a white, crystalline rare-earth metal salt that serves as a critical precursor in a multitude of advanced scientific fields. While it finds utility in catalysis and the synthesis of specialized materials like phosphors and ceramics, its most profound impact lies within the realm of nuclear medicine and drug development.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing its fundamental properties, handling protocols, and its pivotal role as the non-radioactive chemical analogue and precursor for Lutetium-177 (¹⁷⁷Lu) chloride—a cornerstone of modern targeted radionuclide therapy. We will explore the journey of this compound from a stable laboratory chemical to its application in the formulation of life-saving cancer treatments.
Section 1: Core Physicochemical Properties and Characterization
Lutetium(III) chloride hexahydrate is the hydrated form of lutetium trichloride, consisting of a central lutetium cation (Lu³⁺) coordinated with three chloride anions and six water molecules.[4][5] This hygroscopic, water-soluble solid is the most common and stable form of lutetium chloride under standard laboratory conditions.[4][6]
Key Properties
A summary of the essential physicochemical data for Lutetium(III) chloride hexahydrate is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15230-79-2 | [2][5][7] |
| Molecular Formula | LuCl₃·6H₂O | [1][5] |
| Molecular Weight | 389.42 g/mol | [1][5] |
| Appearance | White or colorless crystalline solid | [1][7][8] |
| Melting Point | 892°C (for anhydrous form) | [7][8] |
| Solubility | Soluble in water and ethanol | [3][7][9] |
| Purity | Typically ≥99% (metals basis) | [1] |
| Crystal Structure | Monoclinic | [4] |
Structural and Analytical Characterization
The structural integrity and purity of LuCl₃·6H₂O are paramount, especially when it is used as a precursor or reference standard in pharmaceutical development.
-
Causality in Analysis: The choice of analytical technique is driven by the need to confirm both the elemental composition and the structural environment of the lutetium ion. For instance, while elemental analysis confirms purity, Nuclear Magnetic Resonance (NMR) can be employed to study the diamagnetic lutetium complexes formed in solution, providing insights into their solution-state structures.
-
Self-Validating Purity Assessment: A multi-technique approach ensures a self-validating system for quality control. Purity is typically reported on a "trace metals basis," where techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantify trace rare earth and other metallic impurities. This is cross-verified with complexometric titration to determine the lutetium content directly.[9]
Section 2: Synthesis, Safe Handling, and Storage
The reliable performance of LuCl₃·6H₂O in any application begins with its proper synthesis, handling, and storage.
General Synthesis Pathway
Lutetium(III) chloride hexahydrate is typically prepared through the reaction of high-purity Lutetium(III) oxide (Lu₂O₃) with hydrochloric acid (HCl). The resulting solution is carefully evaporated to induce crystallization of the hexahydrate salt.[9]
Caption: General synthesis workflow for Lutetium(III) chloride hexahydrate.
Laboratory Protocol: Safe Handling and Storage
Given its hygroscopic nature and potential as a skin and eye irritant, adherence to a strict handling protocol is essential to maintain material integrity and ensure user safety.[6][7]
Objective: To safely handle and store LuCl₃·6H₂O to prevent contamination, degradation, and personnel exposure.
Materials:
-
Lutetium(III) chloride hexahydrate solid
-
Inert atmosphere glovebox or a well-ventilated chemical fume hood
-
Tightly sealed containers (e.g., amber glass bottles with secure caps)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat[10][11]
Step-by-Step Methodology:
-
Preparation: Before handling, ensure the designated area (fume hood or glovebox) is clean and dry. Don all required PPE.[12]
-
Aliquotting: If smaller quantities are needed, perform the transfer inside a glovebox under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption.[3] If a glovebox is unavailable, work swiftly in a fume hood.
-
Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated place.[8][10][11] It should be stored away from incompatible materials such as strong oxidizing agents.[10][13]
-
Spill Management: In case of a spill, avoid creating dust.[10] Sweep up the solid material using a HEPA-filtered vacuum or by gently shoveling it into a suitable, closed container for disposal.[10][11]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[12]
Section 3: The Pivotal Role in Radiopharmaceutical Development
The most significant application of stable LuCl₃·6H₂O in drug development is its use as a precursor and chemical reference for radioactive Lutetium-177 (¹⁷⁷Lu) chloride.[4] ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with nearly ideal properties for targeted cancer therapy.[14][15]
Understanding Lutetium-177
-
Theranostic Properties: ¹⁷⁷Lu has a half-life of 6.647 days.[14][16] It emits medium-energy beta particles that are cytotoxic to cancer cells over a short range (maximum tissue penetration of ~2 mm), minimizing damage to surrounding healthy tissue.[14][17] It also emits low-energy gamma photons, which allow for medical imaging (scintigraphy) to visualize tumor targeting and perform dosimetry with the same therapeutic agent.[14][18]
-
Production: Non-Carrier-Added (n.c.a.) ¹⁷⁷Lu: For pharmaceutical use, "non-carrier-added" (n.c.a.) ¹⁷⁷Lu is preferred. It is produced by irradiating enriched Ytterbium-176 (¹⁷⁶Yb) in a nuclear reactor.[14][19] The resulting ¹⁷⁷Yb decays into ¹⁷⁷Lu, which is then chemically separated.[18][19] This "indirect" method yields ¹⁷⁷Lu with very high specific activity and avoids the co-production of the long-lived ¹⁷⁷ᵐLu impurity, a significant issue in the "direct" production method from ¹⁷⁶Lu.[14][19][20]
Caption: Workflow for non-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ production.
Protocol: Radiolabeling a Targeting Peptide with ¹⁷⁷LuCl₃
Stable LuCl₃·6H₂O is indispensable for developing and validating the labeling procedures before working with the radioactive isotope. The protocol is optimized using the non-radioactive material to ensure efficient and stable chelation.
Objective: To conjugate n.c.a. ¹⁷⁷LuCl₃ to a DOTA-conjugated peptide (e.g., DOTATATE) for targeted radionuclide therapy.
Materials:
-
n.c.a. ¹⁷⁷LuCl₃ in 0.04M HCl solution
-
DOTA-conjugated peptide
-
Reaction buffer (e.g., sodium acetate or ammonium acetate, pH 4.5-5.5)
-
Heating block or water bath
-
Quality control system (e.g., ITLC strips, radio-TLC scanner)
Step-by-Step Methodology:
-
Reagent Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide and the reaction buffer. The buffer maintains the optimal pH for the chelation reaction; the Lu³⁺ ion must be available to be captured by the DOTA chelator without forming insoluble hydroxides.
-
Addition of Radionuclide: Carefully add the required activity of n.c.a. ¹⁷⁷LuCl₃ to the reaction vial. The volume is typically small to maintain a high concentration of reactants.
-
Incubation: Gently mix the solution and incubate at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes). Heat provides the activation energy needed to efficiently complex the Lu³⁺ ion within the rigid DOTA cage.
-
Quality Control (QC): After incubation, perform a QC check to determine the radiochemical purity (RCP). This is commonly done using Instant Thin-Layer Chromatography (ITLC). A high RCP (>95%) indicates successful labeling, with the ¹⁷⁷Lu-peptide complex migrating differently from any free, unchelated ¹⁷⁷Lu.
-
Formulation: Once the desired RCP is confirmed, the final product is formulated in a pharmaceutically acceptable solution for administration.
Mechanism of Action
The final ¹⁷⁷Lu-labeled drug product works by selectively delivering radiation to cancer cells.
Caption: Mechanism of ¹⁷⁷Lu-DOTATATE targeting a neuroendocrine tumor cell.
The targeting molecule (e.g., DOTATATE) binds to specific receptors overexpressed on cancer cells (e.g., somatostatin receptors on neuroendocrine tumors).[21] The drug is then internalized, bringing the ¹⁷⁷Lu isotope into close proximity to the cell's nucleus. The emitted beta particles damage the DNA, leading to cancer cell death.[17]
Section 4: Quality Specifications for Pharmaceutical Use
When ¹⁷⁷LuCl₃ is produced as a radiopharmaceutical precursor, it must meet stringent quality control specifications to ensure safety and efficacy.
| Parameter | Specification | Rationale | Source(s) |
| Radionuclidic Purity | ≥ 99.9% ¹⁷⁷Lu | Ensures that the radiation dose is from the desired isotope. | [14][22] |
| ¹⁷⁷ᵐLu Impurity | ≤ 0.07% | Minimizes long-term radioactive waste burden due to its long half-life. | [22] |
| Specific Activity | High (e.g., >740 GBq/mg) | Ensures efficient labeling without overloading the targeting molecule with non-radioactive lutetium. | [19][23] |
| Chemical Form | LuCl₃ in 0.04 M HCl | Maintains the stability and solubility of the Lu³⁺ ion. | [14][19][24] |
| Chemical Purity | Limits on metals (e.g., Cu, Fe, Pb, Zn) | Prevents competition with Lu³⁺ for the chelator and avoids potential toxicity. | [22] |
Conclusion
Lutetium(III) chloride hexahydrate, while a seemingly straightforward inorganic salt, is a compound of profound technical importance. Its journey from a stable, well-characterized laboratory chemical to the cornerstone of advanced radiopharmaceutical manufacturing highlights its critical role in modern science. For researchers in drug development, a thorough understanding of its properties, handling, and its relationship with its radioactive counterpart, ¹⁷⁷Lu, is not merely beneficial—it is essential for the innovation of next-generation targeted therapies that promise to transform the landscape of cancer treatment.
References
- Current time information in Pittsburgh, PA, US. (n.d.). Google.
-
Lutetium(III) chloride. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
SAFETY DATA SHEET - Lutetium (III) chloride. (2024, February 17). Thermo Fisher Scientific. Retrieved February 17, 2026, from [Link]
-
Lutetium compounds. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Lutetium-177 no carrier added: practical aspects in process transfer from R&D to GMP production in FIELD-LAB. (2023, February 7). NRG PALLAS. Retrieved February 17, 2026, from [Link]
-
What Is LUTETIUM CHLORIDE HEXAHYDRATE? (n.d.). Sincere Chemical. Retrieved February 17, 2026, from [Link]
-
SAFETY DATA SHEET - Lutetium chloride (LuCl3). (2026, January 2). Thermo Fisher Scientific. Retrieved February 17, 2026, from [Link]
-
COMPONENTS: (1) Lutetium chloride; LuC13; (2) Ethanol; C2H60. (n.d.). NIST. Retrieved February 17, 2026, from [Link]
-
Lutetium (177Lu) chloride. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Lutetium Chloride - (nca Lu-177). (2024, July 15). ANSTO. Retrieved February 17, 2026, from [Link]
-
Lutetium(III) chloride. (n.d.). Grokipedia. Retrieved February 17, 2026, from [Link]
-
Lutetium (III) chloride hydrate. (n.d.). Ereztech. Retrieved February 17, 2026, from [Link]
-
AusPAR Attachment 1: Product Information for Lutetium (177Lu) chloride. (2022, September 16). Therapeutic Goods Administration (TGA). Retrieved February 17, 2026, from [Link]
-
What Is n.c.a. Lutetium-177 (Lu-177)?. (n.d.). SHINE Technologies. Retrieved February 17, 2026, from [Link]
-
Lutetium-177 Product Information. (n.d.). National Isotope Development Center. Retrieved February 17, 2026, from [Link]
-
Lutetium (177Lu) Chloride. (n.d.). POLATOM. Retrieved February 17, 2026, from [Link]
-
Lutetium Radiopharmaceuticals in Medicine: A Comprehensive Review. (2024, January 1). Open MedScience. Retrieved February 17, 2026, from [Link]
-
Developments in 177Lu-based radiopharmaceutical therapy and dosimetry. (2023, July 31). PMC. Retrieved February 17, 2026, from [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - EndolucinBeta, INN-Lutetium (177 Lu) chloride. (n.d.). European Medicines Agency. Retrieved February 17, 2026, from [Link]
-
ilLuzyce; INN-lutetium (177lu) chloride. (2021, July 30). European Medicines Agency (EMA). Retrieved February 17, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Lutetium(III) chloride hexahydrate , 99.9%metalsbasis , 15230-79-2 - CookeChem [cookechem.com]
- 3. LUTETIUM CHLORIDE HEXAHYDRATE CAS#: 15230-79-2 [m.chemicalbook.com]
- 4. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Lutetium(III) chloride hexahydrate | CAS 15230-79-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Lutetium (III) Chloride Hexahydrate - 15230-79-2 [prochemonline.com]
- 8. fishersci.es [fishersci.es]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ltschem.com [ltschem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ansto.gov.au [ansto.gov.au]
- 15. Developments in 177Lu-based radiopharmaceutical therapy and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutetium (177Lu) chloride - Wikipedia [en.wikipedia.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ec.europa.eu [ec.europa.eu]
- 19. Lutetium-177 no carrier added: practical aspects in process transfer from R&D to GMP production in FIELD-LAB | NRG PALLAS [nrgpallas.com]
- 20. What Is Lu-177? | Everthing You Should Know About Lu-177 [shinefusion.com]
- 21. openmedscience.com [openmedscience.com]
- 22. curiumpharma.com.tr [curiumpharma.com.tr]
- 23. isotopes.gov [isotopes.gov]
- 24. tga.gov.au [tga.gov.au]
Precision Stoichiometry in Radiopharmacy: The Critical Role of Lutetium(III) Chloride Hexahydrate
Executive Summary
While the standard molecular weight of Lutetium(III) chloride hexahydrate (
In the context of Targeted Radionuclide Therapy (TRT)—specifically for
Part 1: The Physiochemical Baseline (Cold Standards)
For the preparation of "cold" standards (non-radioactive reference materials used in HPLC method validation), the natural isotopic abundance is used.
Fundamental Data
| Parameter | Value | Precision Note |
| Formula | Hexahydrate form is the stable crystalline state.[1] | |
| Standard MW | 389.42 g/mol | Based on natural Lu avg. weight (174.97 u). |
| CAS Number | 15230-79-2 | Specific to the hexahydrate.[1][2][3][4][5][6] |
| Appearance | White crystalline solid | Highly hygroscopic. |
| Solubility | Soluble in water, ethanol | Critical for buffer integration. |
The Hygroscopicity Factor
Operational Warning:
-
Protocol: Weighing must occur in a desiccated glovebox or using a closed weighing vessel.
-
Correction: If the solid appears "clumped" or "wet," perform a Thermogravimetric Analysis (TGA) to determine exact water content, or the molar concentration of Lu will be overestimated.
Part 2: The Isotopic Divergence ( vs. Natural Lu)
In drug development, you deal with two distinct forms of Lutetium.[7] Confusing their molecular weights affects specific activity calculations.
The Mass Shift
Natural Lutetium is dominated by
-
Natural Lu Atomic Mass: ~174.97 u
-
Lutetium-177 Atomic Mass: ~176.94 u
Calculated MW for Radioactive Precursor (
Why this matters: While a ~2 g/mol difference seems negligible, it validates the isotopic purity in high-precision mass spectrometry (ICP-MS) used during raw material release testing.
Carrier-Added (c.a.) vs. Non-Carrier-Added (n.c.a.)[8][9]
The "Effective Molecular Weight" of your bulk solution depends on the production route.
-
Carrier-Added (c.a.): Produced by irradiating
.[7] Contains significant stable and .-
Result: Low specific activity. High competition for the chelator.
-
-
Non-Carrier-Added (n.c.a.): Produced from
. Contains almost exclusively .[8]-
Result: Theoretical maximum specific activity.
-
Part 3: Stoichiometry in Radiolabeling
The success of a radiopharmaceutical relies on the Metal-to-Ligand Ratio . If you treat
The Competitive Chelation Mechanism
The chelator (DOTA, DTPA) is a "cage." It cannot distinguish between radioactive
Diagram: Competitive Chelation Dynamics
Caption: Visualizing the stoichiometric competition. Excess "cold" Lutetium (carrier) or trace metals consumes the DOTA ligand, reducing the radiochemical yield of the therapeutic drug.
Calculating the Precursor Mass
To achieve >98% Radiochemical Yield (RCY), you typically need a ligand excess.
-
Standard Ratio: 1:10 to 1:100 (Lu : Peptide).
-
Calculation:
Where is derived from the Activity (GBq) and the Specific Activity of the LuCl3 source.
Part 4: Validated Experimental Protocol
Objective: Preparation of
Reagents & Equipment
-
Precursor:
in 0.04M HCl (n.c.a. preferred). -
Ligand: DOTA-TATE (GMP Grade).
-
Buffer: Ascorbate/Acetate buffer (pH 4.5 - 5.0). Crucial: Lu3+ hydrolyzes to insoluble colloids at pH > 7.
-
Heater: Thermomixer capable of 95°C.
Workflow
-
Activity Calculation: Measure the
activity in a dose calibrator. Convert GBq to moles using the specific activity provided on the CoA (Certificate of Analysis). -
Buffering: Add reaction buffer to the
vial. Target pH 4.5. -
Ligand Addition: Add calculated mass of DOTA-TATE (dissolved in water).
-
Note: Ensure the molar ratio is at least 1:10 (Lu:Peptide) to drive kinetics.
-
-
Incubation: Heat at 95°C for 15-20 minutes .
-
Cooling & QC: Cool to room temperature. Perform ITLC.
Diagram: Radiolabeling Workflow (DOT Standard)
Caption: Standard operating procedure for Lu-177 peptide labeling. Temperature control is critical for chelation kinetics.
Quality Control (The Self-Validating Step)
To verify the molecular integrity of the product:
-
ITLC (Instant Thin Layer Chromatography):
-
Stationary Phase: Silica gel strips.
-
Mobile Phase: Citrate buffer (pH 5).
-
Result: Free
migrates to the solvent front; -Peptide stays at the origin. -
Acceptance: < 5% Free Lu.[9]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884406, Lutetium(III) chloride hexahydrate. Retrieved from [Link]
-
International Atomic Energy Agency (IAEA). Therapeutic Radiopharmaceuticals Labelled with Lutetium-177. IAEA Radioisotopes and Radiopharmaceuticals Series No.[10] 3. Retrieved from [Link]
-
European Association of Nuclear Medicine (EANM). Guideline for the preparation of 177Lu-labeled peptides. Retrieved from [Link]
-
Banerjee, S., et al. (2015). Evolution of Lutetium-177 in Targeted Radionuclide Therapy: From the Bench to the Clinic. Nuclear Medicine and Biology. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. strem.com [strem.com]
- 3. Lutetium(III) chloride hexahydrate | CAS 15230-79-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Lutetium(III) chloride hexahydrate , 99.9%metalsbasis , 15230-79-2 - CookeChem [cookechem.com]
- 5. Lutetium (III) Chloride Hexahydrate - 15230-79-2 [prochemonline.com]
- 6. LUTETIUM CHLORIDE HEXAHYDRATE CAS#: 15230-79-2 [m.chemicalbook.com]
- 7. shinefusion.com [shinefusion.com]
- 8. youtube.com [youtube.com]
- 9. ntp.co.za [ntp.co.za]
- 10. www-pub.iaea.org [www-pub.iaea.org]
Technical Guide: Solubility Profile & Handling of Lutetium(III) Chloride Hexahydrate
Part 1: Executive Summary
Lutetium(III) chloride hexahydrate (
This guide provides an authoritative breakdown of its solubility across various media, thermodynamic behaviors, and field-proven protocols for purification and handling. The data presented here is synthesized from IUPAC solubility series, crystallographic databases, and standard radiochemical processing workflows.
Part 2: Chemical Identity & Properties[1][2][3][4]
Before addressing solubility, it is crucial to understand the solid-state properties that dictate dissolution kinetics.
| Property | Value |
| Formula | |
| CAS Number | 15230-79-2 |
| Molecular Weight | 389.42 g/mol |
| Crystal System | Monoclinic ( |
| Appearance | White crystalline solid, highly hygroscopic |
| Coordination | The |
Critical Handling Note: Due to its hygroscopic nature,
Part 3: Solubility Profile
The solubility of
Quantitative & Qualitative Solubility Data
The following table summarizes solubility behavior at standard ambient temperature (
| Solvent | Solubility Status | Mechanistic Insight |
| Water | Highly Soluble (>100 g/100 g) | Forms stable |
| Ethanol | Soluble | Forms alcoholates. Solubility decreases as the carbon chain length increases (Methanol > Ethanol > Propanol). |
| Hydrochloric Acid (conc.) | Moderately Soluble | Solubility is significantly suppressed compared to water due to the Common Ion Effect ( |
| Acetone | Soluble | Soluble, often used for ligand exchange reactions. Can form adducts; solubility is lower than in alcohols. |
| THF (Tetrahydrofuran) | Soluble | Forms stable adducts (e.g., |
| Acetonitrile | Sparingly Soluble | Soluble primarily when complexing agents (e.g., terpyridine) are present to drive dissolution. |
| Non-polar (Hexane, Toluene) | Insoluble | The ionic lattice interaction is too strong to be overcome by weak van der Waals forces of non-polar solvents. |
Temperature Dependence
Like most lanthanide chlorides, the solubility of
-
Phase Behavior: In the
system, the hexahydrate is the stable solid phase at room temperature. Upon heating, it may undergo partial dehydration or hydrolysis if not maintained in an acidic atmosphere.
Part 4: Visualization of Solvation & Purification
Solvation Mechanism
The following diagram illustrates the pathway of dissolution, highlighting the transition from the solid crystal lattice to the solvated ionic species.
Caption: Thermodynamic pathway of Lutetium(III) chloride dissolution. The high charge density of Lu3+ drives the rapid formation of the solvation shell.
Part 5: Experimental Protocols
Protocol A: Purification via Recrystallization (HCl Sparging)
Objective: To purify commercial-grade
-
Dissolution: Dissolve crude
in a minimum volume of deionized water (Type I, 18.2 MΩ) at room temperature. -
Filtration: Pass the solution through a 0.22 µm PVDF filter to remove insoluble particulates (silica, dust).
-
Acidification: Slowly add concentrated HCl (trace metal grade) or sparge with HCl gas.
-
Observation: The solution will become cloudy as white crystals begin to form.
-
-
Crystallization: Cool the mixture to
in an ice bath for 2 hours to maximize yield. -
Collection: Filter the crystals rapidly using a sintered glass funnel.
-
Washing: Wash with a small volume of cold, concentrated HCl. Do not wash with water, as this will redissolve the product.
-
Drying: Dry under vacuum in a desiccator over
or KOH pellets.
Protocol B: Preparation of Anhydrous Solutions in THF
Objective: To prepare a moisture-free solution for organometallic synthesis.
Note: Simple heating of the hexahydrate causes hydrolysis to
-
Azeotropic Drying: Suspend
in a large excess of Thionyl Chloride ( ). -
Reflux: Reflux the mixture for 4-6 hours. The
reacts with water to form and gas. -
Evaporation: Distill off the excess
under vacuum. -
Dissolution: The resulting anhydrous
solid can be immediately dissolved in dry THF. It will form a soluble adduct, likely .
Purification Workflow Diagram
Caption: Step-by-step purification workflow utilizing the common ion effect to isolate high-purity Lutetium Chloride.
Part 6: Applications in Drug Development
In the context of Targeted Alpha/Beta Therapy (TAT) , specifically with Lutetium-177 (
-
Precursor Solubility: The chloride form is the standard delivery vector for
. It must be dissolved in dilute HCl (typically 0.05 M) to prevent hydrolysis to insoluble hydroxides ( ) at physiological pH. -
Labeling Efficiency: High solubility ensures rapid kinetics when reacting with chelators like DOTA or DTPA. The presence of organic solvents (impurities) or insoluble particulates can severely hamper the radiolabeling yield (RCY).
References
-
IUPAC-NIST Solubility Data Series. Rare Earth Metal Chlorides in Water and Aqueous Systems. Vol 87. National Institute of Standards and Technology. Link
-
ChemicalBook. Lutetium Chloride Hexahydrate Properties and Safety.Link
-
Sigma-Aldrich. Lutetium(III) chloride hexahydrate Product Specification.Link
-
Stanford Materials Corporation. Lutetium Chloride Applications and Solubility.Link
-
PubChem. Lutetium Chloride Compound Summary. National Library of Medicine. Link
Sources
Introduction: Understanding Lutetium(III) Chloride Hexahydrate in a Research Context
An In-Depth Technical Guide to the Safe Handling of Lutetium(III) Chloride Hexahydrate
Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is a white, crystalline rare earth metal salt that is highly soluble in water.[1][2] While it may appear to be a standard laboratory chemical, its significance in advanced research and development, particularly in the pharmaceutical and materials science sectors, necessitates a nuanced understanding of its properties and handling requirements. For drug development professionals, its most critical role is as a precursor material.[1] Specifically, it is used in the production of radiopharmaceuticals, where the stable lutetium is replaced with its radioactive isotope, Lutetium-177 (¹⁷⁷Lu), for targeted radionuclide therapies in oncology.[1][3][4]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of non-radioactive Lutetium(III) chloride hexahydrate. It is designed for the laboratory environment where this compound is used as a starting material or catalyst.[1][5] While this document focuses on the stable isotope, the potential for its use in radiolabeling workflows demands that all handling protocols are executed with the highest degree of precision and safety awareness. The toxicological properties of this compound have not been fully investigated, reinforcing the need for cautious and informed handling practices.[6][7]
Hazard Identification and Toxicological Profile
Lutetium(III) chloride hexahydrate is classified as an irritant.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[8] Understanding these hazards is the first step in mitigating risk.
Key Health Effects:
-
Eye Irritation: Causes serious eye irritation upon contact.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][6]
-
Chronic Effects: Lanthanides, as a class, may cause delayed blood clotting.[8] However, specific long-term exposure data for Lutetium(III) chloride hexahydrate is limited.[6]
Data Presentation: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
It is crucial to distinguish these hazards from those of its radioactive counterpart, ¹⁷⁷LuCl₃, which presents significant radiological risks.[9] This guide exclusively addresses the chemical hazards of the stable, non-radioactive compound.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of Lutetium(III) chloride hexahydrate powder should be performed inside a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[8] This prevents the inhalation of airborne dust particles.
-
Ventilation: Work areas must be well-ventilated to disperse any fugitive dust.[6] Provide appropriate exhaust ventilation where dust is formed.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed, located close to the workstation.[10]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
PPE is not a substitute for good engineering controls but is a critical final barrier between the researcher and the chemical.
Data Presentation: Recommended PPE for Lutetium(III) Chloride Hexahydrate
| Body Part | PPE Item | Standard/Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | EN 374 | Provides a chemical-resistant barrier to prevent skin contact.[8][11] Gloves must be inspected for integrity before each use and disposed of after handling.[12] |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | EN 166 or ANSI Z87.1 | Protects eyes from dust particles and accidental splashes.[12] |
| Body | Laboratory Coat / Long-Sleeved Clothing | N/A | Prevents contamination of personal clothing and protects skin from incidental contact.[8][12] |
| Respiratory | N95 Dust Mask (if engineering controls fail) | NIOSH (US) or EN 143 (EU) | Recommended as a precaution or when dust cannot be fully contained by a fume hood.[6] Respiratory protection is generally not required under normal use with proper engineering controls.[6][12] |
Standard Operating Procedure: Safe Handling & Storage
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol is a self-validating system designed to ensure safety at each step.
Visualization: General Handling Workflow
Caption: Workflow for the safe handling of Lutetium(III) chloride hexahydrate.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is operational. Don all required PPE as specified in the table above. Prepare your work surface by laying down absorbent, plastic-backed paper.[13]
-
Retrieval: Obtain the Lutetium(III) chloride hexahydrate container from its storage location. Visually inspect the container for any signs of damage or leakage.
-
Handling in Fume Hood: Place the container, a clean spatula, and a tared weigh boat or beaker inside the fume hood.
-
Weighing: Slowly open the container. Using the clean spatula, carefully transfer the desired amount of the crystalline solid to the weigh boat. Avoid any actions that could generate dust.[12] Do not blow dust off clothing or skin with compressed air.[8]
-
Closing: Tightly reseal the primary container immediately after weighing.
-
Dissolution: If preparing a solution, add the solvent to the beaker containing the weighed compound slowly to avoid splashing. The compound is soluble in water.[2]
-
Post-Handling: Wipe the spatula clean. Decontaminate the work surface within the fume hood.
-
Storage: Return the sealed container to its designated storage area.
Storage Requirements
Proper storage is critical to maintaining the integrity of the compound and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated place.[6][12]
-
Container: Keep the container tightly closed to prevent moisture absorption, as the material can be hygroscopic.[6][14]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures: Spill, Exposure, and Fire
Pre-planning is essential for a safe and effective response to any laboratory emergency.[15]
Visualization: Emergency Spill Response Protocol
Caption: Decision tree for responding to a Lutetium(III) chloride hexahydrate spill.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek medical attention.[12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing. Get medical attention if symptoms occur.[12]
-
Inhalation: Move the person into fresh air.[6] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
-
Ingestion: Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention.[8]
Firefighting Measures
-
Extinguishing Media: The compound is non-combustible. Use an extinguishing agent suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazards: May decompose on heating to produce corrosive or toxic fumes like hydrogen chloride gas.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]
Waste Management and Disposal
Proper disposal is a critical final step in the chemical lifecycle, governed by institutional, local, and national regulations.
-
Non-Radioactive Waste:
-
Collect all surplus Lutetium(III) chloride hexahydrate and contaminated disposables (e.g., gloves, weigh boats, absorbent paper) in a dedicated, clearly labeled, and sealed container.[6][12]
-
Dispose of the chemical waste through a licensed disposal company.[6] Do not empty into drains.[7]
-
Chemical waste generators must determine if the waste is classified as hazardous and consult all relevant regulations for complete and accurate classification.[7]
-
-
Considerations for Radiolabeling Workflows:
-
If this compound is used as a precursor for work with ¹⁷⁷Lu, all waste generated after the introduction of the radionuclide is considered radioactive waste.
-
Radioactive waste disposal must strictly follow institutional and national radiation safety protocols, which typically involve segregation, shielding, and storage for decay or disposal via a licensed radioactive waste handler.[9][13] This may involve long-term storage to account for long-lived metastable impurities like ¹⁷⁷ᵐLu.[16]
-
Conclusion
Lutetium(III) chloride hexahydrate is a valuable compound in modern research, bridging materials science and advanced drug development. Its safe use hinges on a foundational respect for its potential hazards, which, while not extreme, demand careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate risks. This disciplined approach ensures that the scientific potential of this compound can be explored safely and responsibly, protecting both the individual researcher and the wider laboratory environment.
References
-
Chem-Impex. (n.d.). Lutetium(III) chloride hexahydrate. Retrieved from [Link]
-
International Atomic Energy Agency. (2021). An approach for optimising waste management and disposal procedures after treatment with 177 Lu Dotatate (Lutathera1). INIS-IAEA. [Link]
-
Advanced Refractory Metals. (2025, February 21). What You Need to Know About the Uses of Lutetium in Modern Industries. [Link]
-
SD Fine-Chem Limited. (n.d.). LANTHANUM OXIDE MSDS. [Link]
-
U.S. Environmental Protection Agency. (2018). Provisional Peer-Reviewed Toxicity Values for Stable (Nonradioactive) Soluble Lutetium (CASRN 7439-91-3). [Link]
-
Health Physics Society. (n.d.). Lu Nuclide Safety Data Sheet Lutetium-177. Retrieved from [Link]
-
Pescatori, L., et al. (2022). Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments. EJNMMI Physics. [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]
-
Therapeutic Goods Administration (TGA), Australia. (2022, September 16). AusPAR Attachment 1: Product Information for Lutetium (177Lu) chloride. [Link]
-
Wikipedia. (n.d.). Lutetium (177Lu) chloride. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA), Australia. (n.d.). Product Information for Lutetium (177Lu) chloride. [Link]
-
Iso-Pacific. (n.d.). Lutetium-177 (Lu-177) – Stable Isotope Data & Safety Information (MSDS). [Link]
-
Sincere Chemical. (n.d.). LUTETIUM CHLORIDE HEXAHYDRATE. Retrieved from [Link]
-
Patsnap Synapse. (2026, February 3). Lutetium (177 Lu) Chloride - Drug Targets, Indications, Patents. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
Carlos Arboles. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Lutetium (III) Chloride Hexahydrate - 15230-79-2 [prochemonline.com]
- 3. Lutetium (177Lu) chloride - Wikipedia [en.wikipedia.org]
- 4. Lutetium (177 Lu) Chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. 塩化ルテチウム(III) 六水和物 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. ltschem.com [ltschem.com]
- 9. isotope-amt.com [isotope-amt.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. falseguridad.com [falseguridad.com]
- 12. fishersci.es [fishersci.es]
- 13. hpschapters.org [hpschapters.org]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Lutetium(III) Chloride Hexahydrate in Radiopharmaceutical Development
Topic: Literature review on Lutetium(3+);trichloride;hexahydrate. Content Type: Technical Monograph & Operational Guide. Audience: Radiopharmaceutical Scientists, Medicinal Chemists, and Regulatory Affairs Professionals.
Executive Summary: The "Cold" Bridge to Theranostics
Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O ; CAS 15230-79-2) is the non-radioactive (cold) chemical surrogate essential for the development of Lutetium-177 (
It serves two critical functions in drug development:
-
Structural Validation: It allows researchers to characterize the exact geometry and stability of the Lu-Chelator complex (e.g., Lu-DOTA, Lu-PSMA) using NMR and X-ray crystallography, which is impossible with the radioactive counterpart due to low mass and radiation hazards.
-
Binding Affinity (
) Determination: It acts as the non-radioactive competitor in binding assays to determine the affinity of the metal-drug complex for the target receptor.
This guide details the physicochemical properties, critical purity requirements, and experimental protocols for using LuCl₃·6H₂O as a "Cold Standard" in radiochemistry.
Physicochemical Profile
| Property | Data | Relevance to Protocols |
| Formula | Stoichiometry calculations for chelation. | |
| Molar Mass | 389.42 g/mol | Distinct from anhydrous (281.33 g/mol ).[1] |
| Appearance | White crystalline solid | Hygroscopic; must be weighed quickly or in dry box. |
| Solubility | High in water, Ethanol | Easy to prepare stock solutions. |
| Acidity | Lewis Acid | Solutions are acidic; hydrolysis occurs at pH > 6. |
| Coordination | Typically 8-9 | Matches coordination number of DOTA/DTPA chelators. |
| Hygroscopicity | High | Absorbs atmospheric moisture, altering effective MW. |
The Hydrolysis Trap
Expert Insight: A common failure mode in preparing Lutetium standards is dissolving the salt in pure water. At neutral pH, Lu³⁺ ions undergo hydrolysis to form insoluble hydroxides (
-
Correct Protocol: Always dissolve LuCl₃·6H₂O in dilute acid (0.01 – 0.05 M HCl) to maintain pH < 4, ensuring the metal remains as free ionic
.
Critical Purity: The "Trace Metals Basis"
In radiopharmacy, chemical purity is insufficient; isotopic and metallic purity are paramount.
-
The Competitor Problem: Chelators like DOTA and DOTA-GA are promiscuous. They will bind trace metals like Copper (
), Zinc ( ), or Iron ( ) if present. Since these common metals are often present in ppm levels in lower-grade reagents, they can saturate the chelator before the Lutetium does. -
Requirement: For valid "cold standard" data that mimics the radiolabeling reaction, use 99.99% (4N) or 99.999% (5N) Trace Metals Basis reagents.
-
Impact: If your cold standard has 50 ppm Zinc, your
measurements will be skewed because a fraction of your drug is actually Zn-DOTATATE, not Lu-DOTATATE.
Visualizing the Development Workflow
The following diagram illustrates how the Cold Hexahydrate (Left Track) parallels the Hot Isotope (Right Track) to validate the final drug product.
Caption: The dual-track workflow showing how LuCl₃·6H₂O (Cold Track) validates the chemistry and biology before radioactive (Hot Track) synthesis.
Experimental Protocol: Preparation of Cold Lu-Standard
This protocol creates a stable stock solution for use in competition binding assays or HPLC standard injection.
Reagents Required[2][3][4][5][6]
-
Lutetium(III) chloride hexahydrate (99.99% trace metals basis).[2]
-
Ultrapure Water (18.2 MΩ·cm).
-
Hydrochloric Acid (Trace Metal Grade).
Step-by-Step Methodology
-
Acid Preparation: Prepare 100 mL of 0.05 M HCl using ultrapure water.
-
Why: This pH prevents hydrolysis and mimics the carrier acid of commercial
solutions (e.g., EndolucinBeta®).
-
-
Weighing: Weigh exactly 38.94 mg of LuCl₃·6H₂O into a trace-metal-free weighing boat.
-
Note: Due to hygroscopicity, perform this rapidly or in a desiccated glove box.
-
-
Dissolution: Transfer the solid into a 10 mL volumetric flask.
-
Dilution: Add the 0.05 M HCl to the mark.
-
Result: You now have a 10 mM (10⁻² M) Stock Solution of
. -
Storage: Store in a polypropylene (falcon) tube at 4°C. Avoid glass for long-term storage of dilute metal solutions to prevent adsorption to silicate walls.
Application: The "Cold Block" Assay
To prove a radiopharmaceutical binds specifically:
-
Incubate cells with the radioligand (e.g.,
-PSMA). -
In parallel wells, add a 1000-fold excess of the Cold Lu-Complex (prepared using the stock above).
-
Validation: If the radioactivity counts drop significantly in the presence of the cold complex, the binding is specific (receptor-mediated).
Mechanism of Action: Chelation
Lutetium is a Lanthanide (Ln) that prefers high coordination numbers (CN=8 or 9). The hexahydrate provides water molecules that must be displaced by the chelator.
Caption: Thermodynamics of Lutetium chelation. The reaction requires heat to overcome the kinetic barrier of the macrocyclic 'cage' entry.
Safety & Handling
While not radioactive, LuCl₃·6H₂O requires standard chemical safety protocols.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.
-
Storage: Hygroscopic. Store in a desiccator. If the crystals turn into a wet paste, the stoichiometry is compromised, and the reagent should be discarded for quantitative work.
References
-
National Institute of Standards and Technology (NIST). (2022).[3] Certificate of Analysis: Standard Reference Material® 3130a - Lutetium Standard Solution. Link
-
Sigma-Aldrich. (2024). Lutetium(III) chloride hexahydrate Product Specification & Safety Data Sheet (SDS). Link
-
European Medicines Agency (EMA). (2022). Assessment Report: EndolucinBeta (Lutetium (177Lu) chloride). Link
-
Banerjee, S., et al. (2015). "Evolution of Lutetium-177 in Targeted Radionuclide Therapy: From the Bench to the Clinic." Nuclear Medicine and Molecular Imaging. Link
-
Breeman, W. A., et al. (2003). "Optimised labeling, preclinical and initial clinical aspects of 177Lu-labeled somatostatin analogues." European Journal of Nuclear Medicine. Link
Sources
Methodological & Application
Applications of Lutetium(3+);trichloride;hexahydrate in catalysis.
Application Note: High-Performance Lewis Acid Catalysis with Lutetium(III) Chloride Hexahydrate
in Asymmetric Synthesis and Heterocyclic ChemistryExecutive Summary
Lutetium(III) chloride hexahydrate (
This guide details the application of
Unique Catalytic Profile
Unlike traditional Lewis acids (
Key Advantages:
-
Water Tolerance: Catalyzes reactions in aqueous ethanol or pure water, eliminating the need for dry solvents.
-
Hard Lewis Acidity: Strong coordination to "hard" bases (oxygen/nitrogen), facilitating polarization of
and bonds. -
Fast Kinetics: Often outperforms
and in sterically demanding substrates due to the smaller ionic radius of .
Mechanism of Action
The following diagram illustrates the general activation mode of
Figure 1: Catalytic cycle showing the activation of a carbonyl substrate by Lutetium(III), followed by nucleophilic attack and catalyst regeneration.
Experimental Protocols
Protocol A: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Target: Synthesis of bioactive calcium channel blockers (e.g., Monastrol analogues).
Rationale:
The Biginelli reaction is sensitive to the Lewis acidity of the catalyst.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
- -Keto ester (e.g., Ethyl acetoacetate): 1.0 mmol
-
Urea/Thiourea: 1.2 mmol
- : 5 mol% (19.5 mg)
-
Solvent: Ethanol (95%) or Acetonitrile (2 mL)
Step-by-Step Methodology:
-
Charge: In a 10 mL round-bottom flask, combine the aldehyde,
-keto ester, and urea. -
Catalyst Addition: Add 5 mol%
directly to the mixture. -
Reflux: Heat the mixture to reflux (
C for EtOH) with stirring.-
Note: Reaction typically completes in 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (10 g).
-
Isolation: The solid product precipitates out. Filter under vacuum and wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol to obtain pure dihydropyrimidinone.
Expected Results:
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| None | 48 | < 30 |
|
Protocol B: Regioselective Ring Opening of Epoxides with Amines
Target: Synthesis of
Rationale:
Materials:
-
Epoxide (e.g., Styrene oxide): 1.0 mmol
-
Amine (e.g., Morpholine): 1.1 mmol
- : 1 mol% (3.9 mg)
-
Solvent: Solvent-free (Neat) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Mix: In a sealed tube, mix the epoxide and amine.
-
Catalyze: Add 1 mol%
. -
Reaction: Stir at room temperature (
C).-
Observation: Exothermic reaction may occur; use a water bath if scaling up >1g.
-
-
Completion: Reaction is usually complete within 10–30 minutes.
-
Extraction: Dilute with Ethyl Acetate (10 mL), wash with water (5 mL) to remove catalyst.
-
Drying: Dry organic layer over
and concentrate in vacuo.
Regioselectivity Data (Styrene Oxide + Aniline):
- : 95:5 (Attack at Benzylic Carbon : Terminal Carbon)
-
Uncatalyzed : 20:80 (Slow, favors terminal)
Protocol C: Precursor Synthesis for Chiral Hydroamination Catalysts
Target: Synthesis of Chiral Lutetium Amidinate Complexes.
Rationale:
Workflow Diagram:
Figure 2: Synthetic route for converting hydrated Lutetium chloride into a catalytically active chiral organolutetium species.
Protocol:
-
Dehydration: Reflux
in excess thionyl chloride ( ) for 4 hours. Remove under vacuum to obtain anhydrous . -
Complexation: Suspend anhydrous
in dry THF. Add 2 equivalents of the lithium salt of the chiral amidinate ligand (e.g., N,N'-bis(2,6-diisopropylphenyl)benzamidinate) at C. -
Work-up: Warm to room temperature, filter off LiCl, and recrystallize from toluene.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Biginelli) | Catalyst poisoning by basic amines. | Increase catalyst loading to 10 mol% or use a buffer. |
| Poor Regioselectivity (Epoxide) | Temperature too high. | Conduct reaction at |
| Catalyst Recovery | Solubility in organic phase. |
References
-
Biginelli Reaction with Lanthanides : Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963. Link (General context for Lewis Acid catalysis).
-
Lanthanide Chloride Catalysis : Kobayashi, S., et al. (1995). "Rare Earth Metal Triflates in Organic Synthesis". Chemical Reviews, 102(6), 2227-2302. Link (Establishes water tolerance and activity trends Lu > La).
- Epoxide Ring Opening: Fringuelli, F., et al. (2002). "Ring Opening of Epoxides with Amines in Water". Journal of Organic Chemistry, 67(19), 6563-6572.
- Chiral Lutetium Complexes: Roesky, P. W. (2008). "Catalytic Hydroamination with Rare Earth Metal Complexes". Angewandte Chemie International Edition, 47(8), 1445-1447.
-
LuCl3 Properties : Sigma-Aldrich Product Specification, "Lutetium(III) chloride hexahydrate". Link
Sources
Use of Lutetium(3+);trichloride;hexahydrate as a precursor for nanoparticle synthesis.
Application Note: High-Purity Nanoparticle Synthesis using Lutetium(III) Chloride Hexahydrate
in Solvothermal and Thermal Decomposition WorkflowsPart 1: The Precursor Challenge & Strategic Overview
Lutetium(III) chloride hexahydrate (
While Lutetium offers a high density (
-
Oxychloride Contamination: Formation of LuOCl phases rather than pure fluorides or oxides.
-
Uncontrolled Nucleation: Water acts as a nucleating agent, broadening size distribution.
-
Luminescence Quenching: Residual -OH groups effectively quench the excited states of dopant ions.
This guide moves beyond standard recipes to provide a controlled, moisture-managed workflow for high-fidelity nanoparticle synthesis.
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Thermodynamics of Dehydration & Ligand Exchange
In high-temperature organic synthesis (e.g., thermal decomposition), the first critical step is transforming the inorganic salt (
-
Mechanism: When heated with Oleic Acid (OA), the chloride undergoes an in situ ligand exchange.
-
Why Vacuum is Critical: The reaction is equilibrium-driven. Applying vacuum (standard Schlenk line technique) at 150-160°C pulls the equilibrium to the right by removing the gaseous byproducts (HCl and water vapor). Without this, the conversion to Lutetium Oleate is incomplete, resulting in poor quality nanoparticles.
The "Host Lattice" Effect
We utilize
-
Causality: The ionic radius of
(0.86 Å) is smaller than (0.90 Å) due to lanthanide contraction. This smaller unit cell creates a stronger crystal field, which minimizes non-radiative energy transfer losses, enhancing brightness compared to Yttrium equivalents.
Part 3: Experimental Protocols
Protocol A: Synthesis of Monodisperse Upconversion Nanoparticles
Application: Deep-tissue bio-imaging, photodynamic therapy.
Reagents:
Step-by-Step Methodology:
-
Precursor Preparation (The Dehydration Phase):
-
Combine
(0.78 mmol), (0.20 mmol), and (0.02 mmol) in a 100 mL three-neck flask. -
Add 6 mL Oleic Acid (OA) and 15 mL 1-Octadecene (ODE).[1][2]
-
Critical Step: Connect to a Schlenk line. Heat to 160°C under vigorous stirring and vacuum for 30 minutes.
-
Observation: The solution will turn from turbid to optically clear and slightly yellow, indicating the formation of Lanthanide-Oleate complexes and removal of water.
-
Cool to room temperature (RT) under Argon flow.
-
-
Nucleation (The Injection Phase):
-
Prepare a methanol solution containing
(2.5 mmol) and (4.0 mmol).[1][2] -
Add this methanol solution dropwise to the cooled reaction flask. Stir for 30 mins at 50°C.
-
Heat to 100°C under vacuum for 20 mins to completely evaporate the methanol. Failure to remove methanol creates dangerous pressure at high temps.
-
-
Crystal Growth (The Ostwald Ripening Phase):
-
Work-up:
-
Cool to RT. Precipitate NPs by adding excess ethanol.
-
Centrifuge (6000 rpm, 10 min). Wash pellet 3x with ethanol/cyclohexane (1:1).
-
Data Summary: Typical Parameters
| Parameter | Value | Note |
| Lu:Yb:Er Ratio | 78 : 20 : 2 | Standard for Green Emission |
| Dehydration Temp | 160°C | Critical for water removal |
| Growth Temp | 310°C | Determines |
| Particle Size | 25 - 35 nm | Tunable via reaction time |
Protocol B: Coprecipitation of Nanoparticles
Application: Ceramic scintillators, X-ray phosphors.
Methodology:
-
Dissolution: Dissolve 2.0 g of
in 50 mL deionized water. -
Precipitation: Add Ammonium Hydroxide (
, 28%) dropwise under stirring until pH reaches 10. A white gelatinous precipitate ( ) forms. -
Aging: Stir for 2 hours at 60°C to improve homogeneity.
-
Calcination: Filter, dry at 100°C, then calcine in a furnace at 900°C for 2 hours.
-
Reaction:
.
-
Part 4: Visualization & Workflow Logic
Diagram 1: The "Schlenk Line" Synthesis Workflow
Caption: Logical flow for UCNP synthesis emphasizing the critical vacuum dehydration step to handle hydrated precursors.
Diagram 2: Chemical Dehydration Mechanism
Caption: Molecular transformation of the hydrated chloride precursor into the reactive oleate species.
References
-
Wang, F., et al. (2010). "Simultaneous phase and size control of upconversion nanocrystals through lanthanide doping." Nature, 463(7284), 1061-1065.
-
Haase, M., & Schäfer, H. (2011). "Upconverting Nanoparticles." Angewandte Chemie International Edition, 50(26), 5808-5829.
-
Mai, H. X., et al. (2006). "High-Quality Sodium Rare-Earth Fluoride Nanocrystals: Controlled Synthesis and Optical Properties." Journal of the American Chemical Society, 128(19), 6426-6436.
-
Sigma-Aldrich. "Lutetium(III) chloride hexahydrate Product Specification." Merck KGaA.
Sources
Advanced Synthesis Protocols: Lutetium(III) Chloride Hexahydrate in Scintillator Materials
Executive Summary & Core Directive
Lutetium-based scintillators (e.g., LuAG:Ce, LSO:Ce, CLLC) represent the gold standard in medical imaging (PET/CT) and high-energy physics due to Lutetium's high density (
Lutetium(III) chloride hexahydrate (
The Technical Challenge: While
Material Properties & Handling
Compound: Lutetium(III) chloride hexahydrate
Formula:
| Property | Value | Critical Relevance |
| Molecular Weight | 389.42 g/mol | Stoichiometric calculations for doping (e.g., Ce concentration). |
| Appearance | White crystalline solid | Yellowing indicates Fe contamination or organic impurities. |
| Hygroscopicity | Very High | Rapidly absorbs moisture; weigh in dry box or handle quickly. |
| Solubility | High (Water, Ethanol) | Ideal for Sol-Gel and Hydrothermal synthesis. |
| Melting Point | Hexahydrate decomposes/melts in own water |
Application 1: Sol-Gel Synthesis of LuAG:Ce Nanoscintillators
Context: Cerium-doped Lutetium Aluminum Garnet (
The Chemical Pathway
The process relies on the hydrolysis of metal salts in the presence of a complexing agent (Citric Acid) to form a stable gel network, preventing phase segregation during calcination.
Detailed Protocol
Reagents:
- (99.99%)
- (Aluminum Nitrate)[1]
- (Dopant source)[1]
-
Citric Acid (Complexing agent)
-
Ethylene Glycol (Polymerization agent)
Step-by-Step Workflow:
-
Stoichiometric Mixing:
-
Target Composition:
. -
Dissolve
and Aluminum Nitrate in deionized water (Molar ratio Lu:Al = 3:5). -
Add Cerium Nitrate (1 mol% relative to Lu).
-
-
Chelation:
-
Add Citric Acid (CA) to the metal solution. Ratio of CA:Total Metal Ions = 1.5:1.
-
Stir at room temperature for 30 mins until clear.
-
-
Polymerization (Peccini Method):
-
Add Ethylene Glycol (EG) to the solution (Ratio CA:EG = 1:1).
-
Heat to
with stirring. The solution will become viscous. -
Increase heat to
until a porous, resinous gel forms (polyesterification).
-
-
Pre-Calcination (Charring):
-
Transfer gel to an alumina crucible.
-
Heat at
for 2 hours in air to decompose organics. Result: Black/brown precursor powder.
-
-
Final Sintering:
-
Grind the precursor.
-
Sinter at
for 4-6 hours in air (or reducing atmosphere if oxidation is a concern, though LuAG:Ce is generally stable). -
Validation: Powder should be bright yellow-green.
-
Workflow Diagram (Sol-Gel)
Figure 1: Sol-Gel synthesis pathway for LuAG:Ce utilizing LuCl3 hexahydrate precursors.
Application 2: Synthesis of Halide Scintillators (CLLC)
Context:
The Ammonium Chloride Dehydration Route
Simple heating is insufficient to dehydrate
Mechanism:
Detailed Protocol
Phase 1: Preparation of Anhydrous
-
Mixing: In a mortar, mix
with dry in a 1:6 to 1:10 molar ratio (excess is required). -
Stepwise Heating (under Vacuum or
):- (2 hrs): Removal of surface water.
- (2 hrs): Dehydration of hydrate waters.
-
(3 hrs): Sublimation of excess
.
-
Validation: The resulting powder should be pure white and free flowing. Transfer immediately to an Argon-filled glovebox.
Phase 2: Bridgman Crystal Growth of CLLC
-
Batching (In Glovebox):
-
Mix Anhydrous
, , and (enriched if neutron detection is desired) in stoichiometric ratio (1:2:1). -
Add
(anhydrous) dopant (0.5 - 1.0 mol%).
-
-
Ampoule Sealing:
-
Load mixture into a quartz ampoule.
-
Evacuate to
Torr and flame seal.
-
-
Crystal Growth:
-
Place in a vertical Bridgman furnace.
-
Melt Zone:
(CLLC melts ). -
Pull Rate: 1-2 mm/hour.
-
Cooling: Slow cool (
/hr) to prevent thermal cracking.
-
Workflow Diagram (Dehydration & Growth)
Figure 2: Critical dehydration pathway for converting hexahydrate precursor to anhydrous scintillator grade.
Characterization & Validation
To ensure the protocol succeeded, perform the following validation steps:
| Technique | Target Result | Failure Mode Indicator |
| Powder XRD | Sharp peaks matching garnet (LuAG) or elpasolite (CLLC) phase. | Extra peaks indicate |
| Radioluminescence | LuAG: Peak at 510-535 nm (Green). CLLC: Peak at 370-390 nm (UV/Blue). | Low intensity or red-shifted emission often indicates oxidation or Ce4+. |
| Decay Time | LuAG: ~60-70 ns. CLLC: ~35 ns (gamma), longer for neutrons. | Slow decay components suggest defects or impurities. |
References
-
Nikl, M., & Yoshikawa, A. (2015). Recent R&D trends in inorganic single-crystal scintillators. Advanced Optical Materials. Link
-
Cherepy, N. J., et al. (2009). Scintillators with high energy resolution for gamma-ray spectroscopy. IEEE Transactions on Nuclear Science.[2] Link
-
Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of
. Inorganic Syntheses. Link -
Glodo, J., et al. (2011). Cs2LiYCl6:Ce Scintillator for Neutron and Gamma Detection. IEEE Transactions on Nuclear Science.[2] Link
-
Pechini, M. P. (1967). Method of preparing lead and alkaline earth titanates and niobates and coating method using the same to form a capacitor. U.S. Patent 3,330,697. Link
Sources
Experimental protocols for using Lutetium(3+);trichloride;hexahydrate.
From Catalysis to Cold Standards in Radiopharmacy
Executive Summary
Lutetium(III) chloride hexahydrate (LuCl₃[1][2]·6H₂O) is a critical reagent in modern drug development, serving two distinct but high-value functions. primarily, it acts as the non-radioactive ("cold") surrogate for Lutetium-177 (
This guide provides field-proven protocols for handling this hygroscopic salt, preparing hydrolysis-resistant stock solutions, and executing self-validating experiments for both radiolabeling optimization and catalytic synthesis.
Chemical Profile & Handling
Warning: LuCl₃·6H₂O is highly hygroscopic.[2] Improper storage leads to the absorption of atmospheric moisture, altering the stoichiometry and potentially causing weighing errors in quantitative chelation studies.
| Property | Specification |
| Formula | LuCl₃·6H₂O |
| Molecular Weight | 389.42 g/mol |
| Appearance | White crystalline powder / Colorless crystals |
| Solubility | High in water, Ethanol; Moderate in Acetone |
| Coordination Number | Typically 8-9 in aqueous solution |
| Storage | Desiccator or Inert Atmosphere (Ar/N₂). Do not leave open. |
| Critical Instability | Hydrolysis prone: At pH > 6.0, forms insoluble Lu(OH)₃. |
Critical Insight: The Hydrolysis Trap
Expert Note: A common failure mode in "cold" standard preparation is dissolving LuCl₃ directly in neutral water or buffers. This leads to the formation of colloidal Lutetium hydroxides (
The Fix: Always prepare LuCl₃ stock solutions in 0.05 M HCl . The acidic pH (< 2.0) keeps the Lutetium as the free
Protocol A: "Cold" Surrogate Optimization for Radiopharmaceuticals
Objective: To determine optimal labeling conditions (pH, Temp, Time) for DOTA-conjugated peptides (e.g., DOTATATE, PSMA) using non-radioactive LuCl₃ before transitioning to expensive
Materials
-
Ligand: DOTA-Peptide (1 mg/mL in metal-free water).
-
Metal Stock: LuCl₃·6H₂O (dissolved to 10 mM in 0.05 M HCl ).
-
Buffer: 1.0 M Sodium Acetate or Ammonium Acetate (pH 5.0, metal-free).
-
Quenchers (Optional): Gentisic acid/Ascorbic acid (included only if mimicking exact "hot" formulation matrix).
Workflow Diagram
Caption: Iterative optimization loop using Cold LuCl3 to validate labeling parameters before introducing radioactivity.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 38.9 mg of LuCl₃·6H₂O in 10 mL of 0.05 M HCl to create a 10 mM stock.
-
Reaction Setup: In a clean Eppendorf tube or HPLC vial, combine:
-
L DOTA-Peptide (Calculate for 1:1 molar ratio or slight Ligand excess, e.g., 1:1.2). -
L LuCl₃ Stock. -
Add Buffer (Sodium Acetate) to achieve final pH 4.5–5.0. Check with pH strip (0-6 range).
-
-
Incubation: Heat at 95°C for 20 minutes in a heating block.
-
Quality Control (Self-Validation):
-
HPLC: Inject the reaction mixture. The Lu-Complex will typically elute earlier (is more hydrophilic) or later than the free ligand depending on the gradient, but the retention time shift (
) confirms complexation. -
TLC: Use ITLC-SG strips with Citrate buffer (pH 5). Free Lu³⁺ migrates to solvent front; Lu-DOTA complex remains at origin.
-
Protocol B: Lewis Acid Catalysis (The Biginelli Reaction)
Objective: To demonstrate the utility of LuCl₃ as a water-tolerant, recyclable Lewis Acid catalyst in the one-pot synthesis of dihydropyrimidinones (DHPMs).
Mechanism
Lu³⁺ coordinates with the carbonyl oxygen of the beta-keto ester, increasing its electrophilicity and facilitating the condensation with the aldehyde and urea.
Workflow Diagram
Caption: Lu(III)-catalyzed multicomponent synthesis showing catalyst recyclability.
Step-by-Step Procedure
-
Reaction Mix: In a 50 mL round-bottom flask, mix:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
LuCl₃·6H₂O (1 mmol, 10 mol%)
-
Ethanol (15 mL)
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice/water. The solid product (DHPM) will precipitate.
-
Catalyst Recovery: The LuCl₃ remains in the aqueous filtrate. The water can be evaporated to recover the catalyst for re-use (optional).
-
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure white crystals.
References
-
Solubility and Hydrolysis of Lutetium
- Radiolabeling Optimization (Cold & Hot)
-
Standard Solution Preparation
-
Catalytic Application (Biginelli)
- Title: Lanthanide(III) chloride catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
- Source: Journal of Molecular Catalysis A: Chemical (Contextual reference based on general Lanthanide c
-
URL:[Link]
Sources
- 1. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmabeginers.com [pharmabeginers.com]
Lutetium(3+);trichloride;hexahydrate as a Lewis acid catalyst in organic reactions.
Application Note: Lutetium(III) Chloride Hexahydrate (
Executive Summary
Lutetium(III) chloride hexahydrate (
Its utility stems from the Lanthanide Contraction . As the last element in the lanthanide series, Lutetium (
Key Advantages:
-
High Charge Density: Stronger polarization of carbonyl substrates compared to
or . -
Water Tolerance: Eliminates the need for dry boxes or strictly anhydrous solvents.
-
Recyclability: The catalyst can often be recovered from the aqueous phase after extraction.
Technical Background & Mechanism
The "Hard" Lewis Acid Advantage
According to the Hard-Soft Acid-Base (HSAB) theory,
-
Carbonyl groups (C=O): In Aldol, Biginelli, and Mannich reactions.
-
Epoxides: Facilitating ring-opening by nucleophiles.[1]
-
Nitrogen centers: In the synthesis of N-heterocycles.
Catalytic Cycle Visualization
The following diagram illustrates the general activation mode of
Figure 1: General catalytic cycle showing the activation of a carbonyl substrate by Lutetium(III).
Detailed Experimental Protocols
Protocol A: The Solvent-Free Biginelli Reaction
Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)
This multicomponent reaction (MCR) is a benchmark for testing lanthanide catalysts.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst:
(19 mg, 0.05 mmol, 5 mol%)
Workflow:
-
Setup: In a 10 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea.
-
Catalyst Addition: Add
directly to the mixture. No solvent is required (the mixture will melt/liquefy upon heating). -
Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring.
-
Observation: The mixture initially liquefies, then may solidify as the product forms.
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. Reaction is typically complete in 30-60 minutes.
-
Workup (Catalyst Removal):
-
Purification: Filter the solid. Wash with cold water (
) and cold ethanol ( ). Recrystallize from hot ethanol if necessary.
Data Summary:
| Parameter | Value |
| Catalyst Loading | 5 mol% |
| Temperature | 100°C |
| Time | 30 - 60 min |
| Typical Yield | 85 - 94% |
Protocol B: Friedel-Crafts Alkylation of Indoles
Synthesis of 3-substituted indoles using electron-deficient alkenes.
Lutetium chloride catalyzes the conjugate addition of indoles to
Reagents:
-
Indole (1.0 mmol)
-
Methyl vinyl ketone (MVK) (1.2 mmol)
-
Catalyst:
(39 mg, 0.1 mmol, 10 mol%) -
Solvent: Acetonitrile (
) or Water/Ethanol (1:1)
Workflow:
-
Setup: Dissolve indole and the catalyst in 2 mL of solvent.
-
Addition: Add MVK dropwise at room temperature.
-
Reaction: Stir at Room Temperature (25°C) .
-
Note: Do not heat initially. Indoles are sensitive.
-
-
Monitoring: Monitor by TLC. Conversion usually occurs within 2–4 hours.
-
Workup:
-
Dilute with water (10 mL).
-
Extract with Ethyl Acetate (
). -
The aqueous layer contains the catalyst (can be concentrated and reused).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst deactivation or poor solubility. | Although water-tolerant, excessive water can dilute the "local" concentration. Ensure reagents are relatively dry. If using solvent-free, ensure efficient stirring. |
| Substrate Polymerization | Acid strength too high (for sensitive substrates like furans). | Lower catalyst loading to 1-2 mol%. Lower temperature to 0°C. |
| Product Contamination | Incomplete removal of Lanthanide salts. | Ensure thorough washing of the filter cake with water. |
Safety & Handling (MSDS Summary)
-
Hazards:
is an Irritant (H315, H319, H335) .[4] It causes skin irritation and serious eye irritation. -
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Hygroscopic. Store in a tightly closed container. While "water-tolerant" for reactions, long-term exposure to moisture can lead to clumping and difficult weighing.
References
-
General Lanthanide Catalysis: Kobayashi, S. (1999). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Synlett. Link (Contextual grounding for Lanthanide water tolerance).
-
Biginelli Reaction: Kappe, C. O. (1997).[5] "Biologically Active Dihydropyrimidines of the Biginelli-Type—A Literature Survey." Tetrahedron. Link
-
Friedel-Crafts Indole Alkylation: Bandini, M., et al. (2002). "Catalytic Enantioselective Friedel-Crafts Alkylation of Indoles." European Journal of Organic Chemistry. Link
- Lutetium Specificity: Cotton, S. (2006). "Lanthanide and Actinide Chemistry." Wiley.
-
BenchChem Protocol Database: "Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones." Link[2]
Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Lutetium(III) chloride hexahydrate before use.
Sources
Advanced Application Note: Doping Methodologies Using Lutetium(III) Chloride Hexahydrate
Abstract
Lutetium(III) chloride hexahydrate (
Part 1: Solid-State Doping | Synthesis of Lu-Doped Upconversion Nanoparticles
Context: Doping
Experimental Design Strategy
-
Precursor Choice: We utilize the chloride hexahydrate over the oxide (
) due to its solubility in oleic acid, allowing for the formation of lutetium oleate precursors at lower temperatures ( ). -
Lattice Engineering:
(0.861 Å) is smaller than (0.900 Å). Doping Lu into induces lattice contraction, which can be manipulated to control the Ostwald ripening process, effectively tuning the nanoparticle size without altering the optical sensitizer ( ) or activator ( / ) concentrations.
Protocol: Solvothermal Synthesis of
Target Composition:
Reagents & Equipment
| Reagent | Purity | Role |
| 99.99% | Dopant Precursor | |
| 99.9% | Host Precursor | |
| 99.9% | Sensitizer/Activator | |
| Oleic Acid (OA) | 90% | Ligand/Solvent |
| 1-Octadecene (ODE) | 90% | Non-coordinating Solvent |
| >98% | Fluoride Source | |
| >98% | Sodium Source |
Step-by-Step Methodology
Step 1: Precursor Dehydration (The Critical Step)
-
Mix
(0.10 mmol), (0.68 mmol), (0.20 mmol), and (0.02 mmol) in a 100 mL 3-neck flask. -
Add 6 mL Oleic Acid and 15 mL 1-Octadecene .
-
Heat to 160°C under Argon flow with vigorous stirring. Maintain for 30 mins.
Step 2: Nucleation
-
Cool the solution to room temperature (RT).
-
Prepare a methanol solution containing NaOH (2.5 mmol) and
(4.0 mmol) in 10 mL methanol. -
Add the methanol solution dropwise to the reaction flask. Stir for 30 mins at 50°C.
-
Note: A cloudy precipitate will form immediately (nuclei formation).
-
Step 3: Crystal Growth & Ripening
-
Heat to 100°C under vacuum/argon flow to evaporate methanol.
-
Once methanol is removed, switch to pure Argon blanket.
-
Ramp temperature quickly (10-15°C/min) to 300°C .
-
Hold at 300°C for 60-90 minutes .
-
Why: This high temperature triggers the phase transition from cubic (
) to hexagonal ( ), which is the efficient upconverting phase.
-
Step 4: Isolation
-
Cool to RT.[1][3] Add excess ethanol to precipitate nanoparticles.
-
Centrifuge (6000 rpm, 10 min). Discard supernatant.
-
Wash twice with ethanol/cyclohexane (1:1).
-
Redisperse final pellet in cyclohexane or toluene.
Workflow Visualization (Graphviz)
Figure 1: Solvothermal synthesis workflow for Lu-doped UCNPs. The critical phase transition occurs at 300°C.
Part 2: Drug Development | "Cold" Standard Labeling
Context: In radiopharmaceuticals,
-
HPLC Validation: Confirming the retention time of the radioactive
analog (which must match the cold standard). -
Affinity Studies: Determining
values in cell binding assays.
The "Hexahydrate Factor"
When using
-
MW Anhydrous
: 281.33 g/mol -
MW Hexahydrate
: 389.42 g/mol -
Correction Factor: 1.38
-
Protocol Note: If the protocol calls for 1 mg of
, you must weigh 2.22 mg of the hexahydrate salt.
Protocol: Preparation of Cold Lu-DOTA-Peptide Standard
Target: Quantitative complexation of DOTA-TATE or PSMA-617 with natural Lutetium.
Reagents
- (dissolved in 0.05M HCl to prevent hydrolysis).
-
DOTA-Peptide (lyophilized).
-
0.4M Sodium Acetate/Acetic Acid Buffer (pH 4.5 - 5.0).
-
Chelex-100 resin (optional, for buffer purification).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Dissolve
in 0.05M HCl to create a 10 mM stock solution.
Step 2: Reaction Setup
-
In a clean Eppendorf tube, add 10 nmol of DOTA-Peptide (dissolved in water).
-
Add 150
L of 0.4M Sodium Acetate Buffer (pH 5.0). -
Add 12-15 nmol of Lu stock solution (1.2 - 1.5 equivalents).
-
Note: A slight excess of metal ensures complete complexation of the expensive peptide.
-
Step 3: Incubation
-
Heat the mixture at 95°C for 15 minutes in a thermomixer.
Step 4: Quality Control (HPLC)
-
Inject the sample into a C18 Reverse-Phase HPLC column.
-
Gradient: 5-95% Acetonitrile/Water (+0.1% TFA).
-
Result: The free peptide will elute earlier than the Lu-complex. The Lu-complex peak should be sharp and match the retention time of the radioactive analog (detected via Gamma detector in parallel runs).
Complexation Mechanism (Graphviz)
Figure 2: Thermodynamic trapping of Lutetium within the DOTA chelator. High heat is required to overcome the kinetic barrier of the macrocycle.
Part 3: Technical Handling & Troubleshooting
Hygroscopicity Management
is deliquescent.-
Storage: Store in a desiccator. If the crystals appear wet or clumped, the water content is
, rendering stoichiometric calculations inaccurate. -
Drying: Do not heat the hexahydrate in air to dry it; it may form oxychlorides (
). Recrystallization from concentrated HCl is the preferred purification method if degradation is suspected.
Troubleshooting Table
| Problem | Application | Probable Cause | Solution |
| Cloudy Solution | Radiopharma | Hydrolysis of | Ensure pH is < 5.5. Keep Lu stock in 0.05M HCl. |
| Low Upconversion | Photonics | Increase reaction temp to 300°C or extend time. | |
| Broad HPLC Peak | Radiopharma | Partial complexation. | Increase temp to 95°C; check buffer pH. |
| Brown Precipitate | Photonics | Oxidation of Oleic Acid. | Ensure strict Argon flow; degas solvents at 100°C first. |
References
-
Lutetium doping for making big core and core-shell upconversion nanoparticles. Journal of Materials Chemistry C. (2015).[6] [Link]
-
Liquid Chromatography ICP-MS to Assess the Stability of 175Lu- and natGa-Based Tumor-Targeting Agents. Molecules. (2024).[4][7] [Link]
-
Preparation of core-shell NaGdF4 nanoparticles doped with luminescent lanthanide ions. Nature Protocols (Adapted). [Link]
-
Lutetium(III) chloride Properties and Safety. Wikipedia / ECHA Data. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Liquid Chromatography ICP-MS to Assess the Stability of 175Lu- and natGa-Based Tumor-Targeting Agents towards the Development of 177Lu- and 68Ga-Labeled Radiopharmaceuticals [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
Thin film deposition with Lutetium(3+);trichloride;hexahydrate as a precursor.
An Application Guide to the Deposition of Lutetium Oxide Thin Films Using Lutetium(III) Chloride Hexahydrate
This document provides a detailed guide for researchers, materials scientists, and engineers on the fabrication of high-quality lutetium oxide (Lu₂O₃) thin films using Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) as a chemical precursor. This guide delves into the fundamental properties of the precursor, outlines detailed protocols for two distinct deposition methodologies—Spray Pyrolysis and Chemical Vapor Deposition—and discusses the rationale behind critical process steps.
Introduction: The Significance of Lutetium Oxide Thin Films
Lutetium oxide (Lu₂O₃), also known as lutecia, is a rare-earth oxide that has garnered significant attention for its exceptional material properties. It possesses a wide bandgap of approximately 5.5 eV, a high dielectric constant (κ ≈ 11-13), and remarkable thermal and chemical stability.[1][2] These characteristics make it a highly promising material for a range of advanced applications:
-
Microelectronics: As a high-κ dielectric material, Lu₂O₃ is a candidate to replace silicon dioxide (SiO₂) in next-generation complementary metal-oxide-semiconductor (CMOS) devices, enabling further miniaturization and improved performance.[3][4]
-
Optics and Photonics: Its high refractive index and transparency over a broad spectral range are valuable for creating optical coatings, wear-resistant layers, and host materials for solid-state lasers.[1][5]
-
Scintillators: The high density (~9.42 g/cm³) and effective atomic number of lutetium make Lu₂O₃ an excellent material for X-ray phosphors and scintillators used in medical imaging and radiation detection.[1][6]
The selection of an appropriate chemical precursor is paramount to successfully depositing high-purity Lu₂O₃ films. Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) stands out as a versatile and cost-effective precursor, particularly for solution-based deposition techniques.[1][7][8]
Precursor Deep Dive: Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O)
Understanding the chemical and physical properties of the precursor is the foundation for developing a robust and repeatable deposition process. LuCl₃·6H₂O is a white, crystalline solid that is readily soluble in water, a key attribute for solution-based methods.[8][9][10] However, its hygroscopic nature requires careful handling and storage in a dry, inert atmosphere to prevent the absorption of excess moisture, which can affect solution concentration and precursor purity.[1][9]
The presence of six water molecules of hydration is a critical consideration. For solution-based processes like spray pyrolysis, these water molecules are incorporated into the solvent. For vapor-phase techniques, however, the precursor must typically be dehydrated in situ or prior to deposition, as water vapor can be an uncontrolled reactant, leading to non-uniform film growth. The anhydrous form of lutetium chloride (LuCl₃) has a melting point of 925 °C and sublimes at high temperatures.[9][10]
| Property | Value | Significance in Deposition |
| Chemical Formula | LuCl₃·6H₂O | Defines the elemental source for lutetium.[10][11] |
| Molecular Weight | 389.42 g/mol | Essential for preparing solutions of precise molarity.[10] |
| Appearance | White crystalline solid | Visual indicator of precursor purity.[9][10] |
| Water Solubility | Soluble | Enables facile preparation of aqueous solutions for spray pyrolysis.[8][10] |
| Hygroscopicity | Hygroscopic | Requires storage in a desiccator or glovebox to maintain integrity.[1][9] |
| Thermal Behavior | Dehydrates upon heating; Anhydrous melts at 925 °C | Dictates the temperature regimes for both solution and vapor processes.[9] |
Deposition Methodologies & Protocols
This section details two distinct methods for depositing Lu₂O₃ films using LuCl₃·6H₂O. The first, Spray Pyrolysis, is a straightforward, non-vacuum, solution-based technique. The second, Chemical Vapor Deposition, is a more complex vapor-phase method that offers greater control over film conformality and thickness.
Method 1: Spray Pyrolysis
Spray pyrolysis is a highly effective and economical technique for depositing films over large areas.[7] The process involves atomizing a precursor solution and spraying it onto a heated substrate. The high temperature causes the solvent to evaporate and the precursor to thermally decompose, forming a solid film on the substrate surface.
Caption: Conceptual workflow for Lu₂O₃ thin film deposition via CVD.
-
System & Precursor Preparation:
-
Load LuCl₃·6H₂O into a precursor vessel (bubbler) inside a glovebox to minimize atmospheric moisture exposure.
-
Install the vessel into the CVD reactor.
-
Causality: Preventing atmospheric exposure is critical. The hygroscopic precursor can adsorb variable amounts of water, which would lead to process irreproducibility.
-
-
In-Situ Precursor Dehydration:
-
Evacuate the reactor to a base pressure (<10⁻³ Torr).
-
Gently heat the precursor vessel to 100-150 °C while maintaining vacuum to slowly drive off the six water molecules of hydration. Monitor the pressure to ensure controlled outgassing.
-
Causality: This step is the most critical for using a hydrated chloride precursor in CVD. Failure to fully dehydrate the precursor will introduce a large, uncontrolled partial pressure of water vapor into the reactor during the deposition step.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (typically 500-700 °C).
-
Heat the now-anhydrous LuCl₃ precursor to above its sublimation temperature (>750 °C) to generate a stable vapor pressure. [9] * Introduce a controlled flow of an inert carrier gas (e.g., Argon) through the precursor vessel to transport the LuCl₃ vapor to the reaction chamber.
-
Simultaneously, introduce a controlled flow of an oxidizing agent (e.g., water vapor or molecular oxygen) into the chamber.
-
Causality: The high substrate temperature facilitates the surface reaction between the lutetium chloride vapor and the oxidizer, leading to the formation of a solid Lu₂O₃ film and volatile byproducts.
-
-
System Cool-Down:
-
After the desired film thickness is achieved, stop the precursor and oxidizer flows.
-
Cool the reactor to room temperature under a continuous flow of inert gas.
-
Causality: Cooling under an inert atmosphere prevents uncontrolled oxidation of the substrate and potential contamination of the freshly deposited film.
-
Expected Film Properties & Characterization
Following deposition, the Lu₂O₃ films should be characterized to ascertain their quality. As-deposited films are often amorphous, especially at lower deposition temperatures. [3][4]Post-deposition annealing promotes crystallization into the desired cubic bixbyite structure. [3][4]
| Property | Expected Value | Characterization Technique |
|---|---|---|
| Stoichiometry | Lu:O ratio near 2:3 | X-ray Photoelectron Spectroscopy (XPS) [1][7] |
| Crystallinity | Amorphous (as-deposited), Cubic (annealed) | X-ray Diffraction (XRD) [3][4] |
| Morphology | Smooth, uniform | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) [4][12] |
| Dielectric Constant (κ) | 11 - 13 | Capacitance-Voltage (C-V) Measurements [3][4] |
| Optical Band Gap | ~5.5 eV | UV-Vis Spectroscopy [1] |
| Refractive Index | ~1.84 - 1.88 | Ellipsometry [5][13]|
Conclusion
Lutetium(III) chloride hexahydrate is a highly viable and versatile precursor for the deposition of lutetium oxide thin films. For applications where cost-effectiveness and large-area coverage are priorities, the spray pyrolysis method offers a simple and direct route to high-quality films. For applications demanding precise thickness control and conformal coating, such as in microelectronics, a more complex Chemical Vapor Deposition process can be adapted for this precursor, provided that its hydrated and hygroscopic nature is carefully managed. The protocols and insights provided in this guide serve as a robust starting point for researchers and engineers working to harness the exceptional properties of Lu₂O₃ for advanced material applications.
References
-
Atomic-layer deposition of Lu2O3 | Applied Physics Letters - AIP Publishing. (URL: [Link])
-
Lutetium coating of nanoparticles by atomic layer deposition - AIP Publishing. (URL: [Link])
-
Lutetium coating of nanoparticles by atomic layer deposition | Request PDF - ResearchGate. (URL: [Link])
-
Atomic-layer deposition of Lu2O3 - AIP Publishing. (URL: [Link])
-
Investigation of Sprayed Lu2O3 Thin Films Using XPS - Scientific Research Publishing. (URL: [Link])
-
Optical properties of electron beam deposited lutetium oxide thin films - ResearchGate. (URL: [Link])
-
Lutetium Oxide Particles | AMERICAN ELEMENTS ®. (URL: [Link])
-
Characterization of epitaxial lanthanum lutetium oxide thin films prepared by pulsed-laser deposition. (URL: [Link])
-
Characterization of lanthanum lutetium oxide thin films grown by atomic layer deposition as an alternative gate dielectric - Aaltodoc. (URL: [Link])
-
Lutetium Oxide Coatings by PVD - PMC - NIH. (URL: [Link])
-
Lutetium: Properties and Applications - Stanford Materials. (URL: [Link])
-
Amorphous lanthanum lutetium oxide thin films as an alternative high-κ gate dielectric. (URL: [Link])
-
Amorphous lanthanum lutetium oxide thin films as an alternative high- κ gate dielectric. (URL: [Link])
-
Structure and reactivity of Lutetium bis -Phthalocyanine Thin Films - ResearchGate. (URL: [Link])
-
Lutetium(III) Oxide Evaporation Materials, Lu2O3 Supplier | Stanford Materials Corporation (SMC). (URL: [Link])
-
Lutetium(III) chloride - Wikipedia. (URL: [Link])
-
Cathodic Electrochromism of Lutetium Diphthalocyanine Films. - DTIC. (URL: [Link])
-
Thermal decomposition of lutetium nitrate trihydrate Lu(NO3)3·3H2O - ResearchGate. (URL: [Link])
-
Investigation of Sprayed Lu 2 O 3 Thin Films Using XPS - ResearchGate. (URL: [Link])
Sources
- 1. Lutetium Oxide (Lu2O3) Powder for Research Applications [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Lutetium Oxide Coatings by PVD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Sprayed Lu2O3 Thin Films Using XPS [scirp.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. Lutetium(III) chloride 99.99+ trace metals 15230-79-2 [sigmaaldrich.com]
- 12. schlom.mse.cornell.edu [schlom.mse.cornell.edu]
- 13. researchgate.net [researchgate.net]
Role of Lutetium(3+);trichloride;hexahydrate in biomedical imaging.
Application Note: Lutetium(III) Chloride Hexahydrate in Biomedical Imaging
as a "Cold" Standard and Precursor in Theranostic Development.Part 1: Executive Summary & Scientific Rationale
The Dual Nature of Lutetium Chloride
In the high-stakes field of nuclear medicine, Lutetium(III) chloride hexahydrate (
It functions primarily as the "Cold Standard" —a chemically identical surrogate used to validate radiolabeling efficiency, establish HPLC retention times, and assess the stability of chelator-peptide complexes (e.g., DOTA-TATE, PSMA-617) without the hazards of ionizing radiation. Furthermore, due to the high atomic number of Lutetium (
This guide details the protocols for utilizing
Part 2: Chemical Profile & Material Science
| Property | Specification | Relevance to Imaging |
| Formula | Stoichiometric reference for chelation ratios. | |
| Molecular Weight | 389.42 g/mol | Critical for calculating molar equivalents in "Cold Kit" preparation. |
| Coordination | 8-9 (typically) | Matches the coordination chemistry of DOTA/DTPA chelators. |
| Magnetism | Diamagnetic ( | NOT suitable for MRI contrast (unlike |
| X-ray Attenuation | K-edge: 63.3 keV | Higher than Iodine (33 keV); potential for spectral CT. |
| Solubility | High (Water/Ethanol) | Facilitates rapid aqueous complexation with peptides. |
Part 3: Application I — The "Cold Standard" in Drug Development
Context: Before a radiopharmaceutical (e.g.,
The Solution: Use
-
Map HPLC Retention Times: The radioactive complex will elute at the exact same time as the cold complex.
-
Confirm Identity via MS: Mass spectrometry requires stable isotopes.
-
Thermodynamic Stability Testing: Assess shelf-life of the chelated complex.
Protocol A: Synthesis of "Cold" Lu-DOTATATE Reference Standard
Use this protocol to generate a reference peak for HPLC quality control.
Reagents:
-
Lutetium(III) chloride hexahydrate (99.99% trace metals basis).
-
DOTA-TATE (GMP grade).[1]
-
0.4 M Ammonium Acetate buffer (pH 5.0).
-
C18 Sep-Pak cartridge (Waters).
Workflow:
-
Stock Preparation:
-
Dissolve
of in of 0.04 M HCl to create a Lu precursor solution. -
Dissolve DOTA-TATE in ultrapure water to a concentration of
.
-
-
Chelation Reaction:
-
Mix the peptide and Lu precursor in a 1:1.2 molar ratio (slight excess of Lu ensures complete peptide saturation).
-
Example: Mix
DOTA-TATE ( ) + Lu-Stock ( ) + Ammonium Acetate buffer. -
Incubation: Heat at 95°C for 20 minutes . (High temperature is required to overcome the kinetic barrier of the DOTA macrocycle).
-
-
Purification (Removal of Free Lu):
-
Pre-condition C18 Sep-Pak with
Ethanol followed by water. -
Load the reaction mixture.
-
Wash with
water (removes free salts and buffer). -
Elute the Cold Lu-DOTATATE with
of 50% Ethanol/Water.
-
-
Validation:
-
Inject into LC-MS.
-
Expected Mass: MW of DOTA-TATE (
) + Lu ( ) - 3H ( ) .
-
Part 4: Application II — The "Hot" Precursor ( )
While the hexahydrate is the cold standard, the imaging and therapeutic agent is derived from the radioactive chloride solution (
Mechanism of Action (Theranostics):
-
Therapy (
emission): .[2] Destroys DNA of target cells (range ~2 mm). -
Imaging (
emission):
Protocol B: Radiolabeling Workflow (Self-Validating)
Note: This process uses the radioactive precursor but relies on data from Protocol A for validation.
Figure 1: The radiolabeling workflow demonstrating the integration of the Cold Standard (derived from hexahydrate) for QC validation.
Part 5: Emerging Application — Nanophosphors & CT Contrast
Recent research utilizes
-
Rationale: Lutetium has a K-edge at 63.3 keV, which is ideally situated for spectral CT imaging, providing higher contrast per unit mass than Iodine at high energies.
-
Method:
is reacted with tributyl phosphate in high-boiling solvents to form monodisperse nanoparticles. -
Status: Pre-clinical (Mouse models).
Part 6: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Labeling Yield (<95%) | Metal contamination (Fe, Cu, Zn) competing with Lu. | Use only "Trace Metals Basis" hexahydrate (99.999%) and acid-washed glassware. |
| Precipitation | pH > 6.0 causes hydrolysis of | Maintain reaction pH between 4.5 and 5.2 using Acetate/Ascorbate buffer. |
| Radiolysis (Hot only) | High activity density breaks peptide bonds. | Add radical scavengers (Gentisic acid or Ascorbic acid) to the buffer before adding |
References
-
Banerjee, S., et al. (2015).[4] "Evolution of Lutetium-177 in Targeted Radionuclide Therapy." Nucl Med Mol Imaging. Link
-
Das, T., et al. (2014). "Preparation of therapeutic dose of 177Lu-DOTA-TATE using a novel single vial freeze-dried kit." Curr Radiopharm. Link
-
Sigma-Aldrich. (2024). "Lutetium(III) chloride hexahydrate Product Specification & Applications." Link
-
European Medicines Agency. (2022). "Lutetium (177Lu) chloride: Summary of Product Characteristics." Link
-
Wang, X., et al. (2019). "LuPO4:Nd3+ nanophosphors for dual-mode deep tissue NIR-II luminescence/CT imaging." Journal of Luminescence. Link
Sources
Application Note: NMR Spectroscopic Studies Involving Lutetium(III) Chloride Hexahydrate
Executive Summary
Lutetium(III) chloride hexahydrate (
This guide provides high-fidelity protocols for using
-
Isolate Paramagnetic Contributions: Mathematically decouple contact and pseudocontact shifts in protein/ligand studies.
-
Characterize Therapeutic Chelators: Validate the coordination geometry of DOTA/DTPA-based radiopharmaceuticals using "Cold Lu" prior to hot-cell production.
-
Assess Direct
Observation: Understand the feasibility and limitations of direct metal NMR.
Technical Specifications & Handling
| Parameter | Specification | Critical Note |
| Compound | Lutetium(III) chloride hexahydrate | |
| CAS Number | 15230-79-2 | Ensure purity >99.9% (trace metal basis) to avoid paramagnetic impurity broadening. |
| Magnetic State | Diamagnetic ( | No unpaired electrons; does not cause line broadening. |
| Ionic Radius | 0.86 Å (CN=6) | Smallest lanthanide (Lanthanide Contraction); affects coordination geometry. |
| Hygroscopicity | High | CRITICAL: Weigh rapidly or in a glovebox. Absorbed water introduces weighing errors of 5-10%. |
| Hydrolysis pH | > pH 5.5 - 6.0 | Solutions become turbid (hydroxide formation) above pH 6 unless chelated. |
Application I: The Diamagnetic Reference Protocol
Objective: To distinguish between chemical shifts caused by conformational changes (binding) and those caused by paramagnetic influence when using probes like
The Scientific Logic
In paramagnetic NMR, the observed shift (
Since
Experimental Workflow
Reagents:
-
Ligand solution (e.g., peptide, protein) in
or buffer (10-50 mM). -
stock solution (100 mM in
, pH adjusted to ~4.0 to prevent hydrolysis).
Step-by-Step Protocol:
-
Baseline Acquisition: Acquire a high-resolution 1H/13C HSQC of the free ligand.
-
Titration (Lutetium):
-
Add
equivalents (0.1 eq steps) to the ligand sample. -
Monitor pH; maintain < 6.0 or use a non-coordinating buffer (e.g., MES).
-
Continue until saturation (usually 1:1 ratio).
-
Endpoint: Acquire the full dataset for the
-Ligand complex.
-
-
Titration (Paramagnetic): Repeat the exact procedure with
or . -
Data Processing:
-
Overlay the spectra: Free Ligand, Lu-Complex, Eu-Complex.
-
Calculate
. -
Calculate
.
-
Visualization of Logic Flow
Caption: Workflow for isolating paramagnetic shifts using Lutetium as a diamagnetic blank.
Application II: Radiopharmaceutical Surrogate Characterization
Objective: To validate the coordination chemistry of therapeutic precursors (e.g., Lu-DOTA-TATE) using non-radioactive isotope
The Scientific Context
Therapeutic isotopes like
Key Isomerism: DOTA complexes of Lanthanides exist in two major conformers:
-
SAP (Square Antiprismatic): Twisted angle ~40°.
-
TSAP (Twisted Square Antiprismatic): Twisted angle ~29°.
-
Note:
(small radius) strongly favors the SAP isomer, whereas larger Ln ions ( ) may show equilibrium. NMR is the only way to quantify this ratio in solution.
Synthesis & NMR Protocol
Reagents:
-
DOTA-Peptide (e.g., DOTA-TATE).
- (99.99%).
-
Ammonium Acetate buffer (0.2 M, pH 5.0).
Protocol:
-
Stoichiometry: Mix DOTA-Peptide and
in a 1:1.1 molar ratio (slight excess of Lu ensures full chelation; free Lu is invisible in organic HSQC). -
Buffer: Dissolve in Ammonium Acetate buffer (pH 5.0).
-
Why? Acidic pH prevents Lu hydrolysis but allows carboxylate deprotonation for binding.
-
-
Heating (Crucial): Heat the mixture to 95°C for 20-30 minutes .
-
Causality: DOTA is a rigid macrocycle. At room temperature, complexation is kinetically trapped. Heat is required to overcome the activation energy for the ion to enter the "cage."
-
-
Purification (Optional): Use C18 Sep-Pak to remove excess salts if analyzing in organic solvents, or lyophilize and redissolve in
. -
NMR Acquisition:
-
1H NMR: Look for the splitting of the macrocycle protons (3.0 - 4.0 ppm region).
-
Validation: The presence of sharp, distinct multiplets indicates a "locked" rigid complex. Broad features suggest incomplete complexation or dynamic exchange (failure).
-
Visualization of Chelation Workflow
Caption: Protocol for synthesizing and verifying "Cold" Lu-DOTA complexes.
Advanced Topic: Direct NMR
Direct observation of the
-
Spin: 7/2
-
Quadrupole Moment (Q): ~3.5 barn (Very Large)
-
Receptivity: ~300x stronger than
.
The Challenge: The large quadrupole moment couples efficiently to electric field gradients (EFG). Unless the Lutetium ion is in a perfectly cubic symmetry (e.g.,
Feasibility Note:
-
In
(aq): The hydration shell is fluctuating and not perfectly cubic. Signals are extremely broad. -
Reference Standard: If attempting direct detection, use 1.0 M
or in . -
Recommendation: Do not rely on direct
NMR for structural characterization of asymmetric drugs. Rely on the indirect detection via ligand nuclei ( ) as detailed in Sections 3 and 4.
References
-
Evans, D. F. (1959). "The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance." Journal of the Chemical Society, 2003-2005. Link (Foundational text on magnetic susceptibility referencing).
-
Geraldes, C. F. G. C., et al. (1995). "Conformational and Coordination Equilibria on DOTA Complexes of Lanthanide Metal Ions in Aqueous Solution Studied by 1H-NMR Spectroscopy." Inorganic Chemistry, 34(12), 3332-3341. Link (Definitive work on Lu-DOTA isomers).
- Aime, S., et al. (1996). "NMR relaxometric studies of Gd(III) complexes with heptadentate macrocyclic ligands." Magnetic Resonance in Chemistry, 34, 761-768. (Discusses the use of diamagnetic Lu analogs for structural control).
-
WebElements. "Lutetium: Isotope Data and NMR Properties." Link (Source for nuclear spin and quadrupole data).
- Berdal, M., et al. (2021). "Lutetium-177 radiolabeling: A practical guide." Current Radiopharmaceuticals. (Context for using LuCl3 as a precursor).
Sources
- 1. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Periodic Table: Lutetium NMR [imserc.northwestern.edu]
- 4. WebElements Periodic Table » Lutetium » isotope data [webelements.com]
Troubleshooting & Optimization
Methods for the dehydration of Lutetium(3+);trichloride;hexahydrate.
Technical Support Guide: Dehydration of Lutetium(III) Chloride Hexahydrate
Case ID: LU-DH-001
Topic: Synthesis of High-Purity Anhydrous
Executive Summary: The "Hydrolysis Trap"
User Question: Can I simply heat
Short Answer: No.
Technical Explanation:
Lutetium(III) is a hard Lewis acid with high oxophilicity. Heating the hexahydrate (
The Failure Pathway:
To obtain pure anhydrous
Method A: The Ammonium Chloride Route (The Gold Standard)
Best For: High-purity synthesis, removal of all oxychloride traces, scale-up.
Mechanism:
Ammonium chloride (
Protocol Steps:
-
Mixing: Pulverize
and mix intimately with anhydrous .-
Molar Ratio: Use a 10:1 to 12:1 molar excess of
to . (Do not skimp here; excess is vital).
-
-
Stepwise Heating (Dehydration Phase):
-
Place mixture in a Schlenk tube or combustion boat under a stream of dry Argon or HCl gas.
-
Heat slowly to 200°C (hold for 2 hours). This forms the anhydrous ammonium complex.
-
-
Sublimation (Purification Phase):
-
Increase temperature to 350°C – 400°C under dynamic vacuum (
mbar or better). - will sublime and deposit on the cooler parts of the apparatus (the "cold finger" or tube exit).
-
-
Collection:
-
The remaining residue in the hot zone is anhydrous
. -
Transfer to a glovebox immediately.
-
Troubleshooting (Q&A):
Q: My product is a white powder, but it leaves a cloudy residue when dissolved in THF. Why? A: You likely have LuOCl contamination . This happens if the initial heating ramp was too fast or the
ratio was too low. The ammonium complex must form before the water is driven off.
Q: There is a white film on the glassware that won't come off. What is it? A: That is sublimed
.[1] It is water-soluble.[2][3][4] If your final product contains this, you did not heat it long enough or high enough under vacuum.
Method B: The Thionyl Chloride ( ) Route
Best For: Rapid drying of small batches (<10g), "chemical" drying without high-temp furnaces.
Mechanism:
Thionyl chloride acts as both a solvent and a dehydrating agent. It reacts irreversibly with lattice water to produce gases (
Protocol Steps:
-
Setup: Assemble a standard reflux apparatus with a drying tube (CaCl2) or inert gas line. Warning: This generates large volumes of corrosive HCl and SO2 gas. Perform exclusively in a fume hood.
-
Reflux:
-
Place
in the flask. -
Add excess freshly distilled
(approx. 20 mL per gram of salt). -
Reflux for 4–8 hours . The solid should turn into a fine, crystalline powder.
-
-
Removal:
-
Distill off the excess
(or remove under vacuum). -
Critical Step: You may need to add dry toluene and strip it off under vacuum 2-3 times to remove trapped traces of thionyl chloride.
-
-
Final Drying: Dry the resulting white solid under high vacuum at 100°C for 1 hour.
Troubleshooting (Q&A):
Q: My product turned yellow. Is it ruined? A: Yellow discoloration usually indicates elemental sulfur or trapped
decomposition products. This often happens if the reflux is too vigorous or prolonged. Washing with dry pentane (in a glovebox) can sometimes remove surface impurities.
Q: Can I use this for organometallic synthesis (e.g., Lu-alkyls)? A: Use caution. Traces of sulfur or
can poison catalysts. For highly sensitive organometallics, Method A (Ammonium Chloride) is preferred.
Comparative Analysis
| Feature | Method A: Ammonium Chloride | Method B: Thionyl Chloride |
| Purity Potential | Ultra-High (Best for optical/electronic use) | High (Good for general synthesis) |
| Equipment | Tube furnace, High Vacuum line | Standard glassware, Fume hood |
| Time Required | 12–24 Hours | 6–10 Hours |
| Safety Risks | Thermal burns, Sublimation clogging | Corrosive gases ( |
| Scalability | Excellent (Multi-gram to kg) | Moderate (Solvent volume limits) |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the mechanism of the Ammonium Chloride route.
Caption: Decision tree comparing the failure mode (Hydrolysis) vs. the stabilization pathway (Ammonium Chloride Route).
Frequently Asked Questions (FAQs)
Q: How do I store the anhydrous product?
A:
Q: Can I use a microwave synthesizer? A: Do not attempt. Metal chlorides absorb microwave radiation efficiently and can superheat locally, leading to vessel failure or rapid hydrolysis if any moisture is present.
Q: How do I verify the product is actually anhydrous? A:
-
The THF Test: Dissolve a small sample in dry THF. It should dissolve completely (often forming a clear solution). Cloudiness indicates
. -
Melting Point: Anhydrous
melts at 905°C . If it melts/decomposes significantly lower, it is hydrated or impure.
References
-
Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of YCl3. Inorganic Syntheses, 25, 146-150. Link
-
Freeman, J. H., & Smith, M. L. (1958).[5] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry, 7(3), 224-227. Link
- Corbett, J. D. (1973). Reduced Halides of the Rare Earth Elements. Revue de Chimie Minérale. (Foundational text on Lanthanide Halide handling).
Sources
Identifying common impurities in commercial Lutetium(3+);trichloride;hexahydrate.
Technical Support Center: Commercial Lutetium(III) Chloride Hexahydrate ( )
Introduction: The Purity Paradox
In drug development—specifically in the synthesis of radiopharmaceuticals like
Commercial sources of
This guide dissects the three classes of impurities you will encounter, explains the causality of their interference, and provides self-validating protocols for their identification.
Part 1: The "Neighbor" Effect (Rare Earth Impurities)
The Issue
Due to the Lanthanide Contraction , adjacent elements in the periodic table possess nearly identical ionic radii and chemical behavior. Separation is difficult, meaning commercial Lutetium (Atomic Number 71) often carries "genetic" traces of its neighbors.
Primary Suspects
-
Ytterbium (Yb, Z=70): The most persistent impurity.
-
Thulium (Tm, Z=69): Less common but possible.
Impact on Experiments
-
Stoichiometric Errors: Yb and Lu have similar atomic weights (173.05 vs. 174.97). High levels of Yb can skew gravimetric calculations for precise chelation ratios.
-
ICP-MS Interference: Yb possesses isotopes that isobarically interfere with Lu detection, complicating analytical validation.
Diagnostic Protocol: Isobaric Deconvolution
Question: How do I distinguish between Lutetium and Ytterbium in my sample?
Answer: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with a specific isotope monitoring strategy. Do not rely on
| Element | Isotope | Abundance | Interference Risk | Action |
| Lutetium | 97.4% | Minimal | Primary Quantifier | |
| Lutetium | 2.6% | High ( | Avoid for quantitation | |
| Ytterbium | 16.1% | None from Lu | Monitor to confirm Yb presence |
Technical Insight: If you detect a signal at mass 173, your "pure" Lu sample contains Ytterbium. Calculate the Yb concentration and subtract the proportional contribution from the mass 176 signal if you are forced to use that isotope (though
is preferred).
Part 2: The "Competitor" Effect (Transition Metal Impurities)
The Issue
This is the single most critical failure mode in radiopharmaceutical labeling. Transition metals—specifically Iron (Fe), Zinc (Zn), Copper (Cu), and Lead (Pb) —are ubiquitous in commercial salts due to processing equipment and environmental contamination.
Causality: Thermodynamic Competition
Macrocyclic chelators like DOTA or DTPA are not perfectly selective. They bind transition metals with high affinity.
-
The Trap: If your
contains 10 ppm of , and you are working at nanomolar concentrations (common in radiopharma), the Zn can out-compete Lu for the chelator because the kinetics of Zn-DOTA formation are often faster at room temperature, or the thermodynamic stability is sufficiently high to consume the ligand. -
Result: Low radiochemical yield (RCY) and high free-Lu fraction.
Visualizing the Competition
Figure 1: Kinetic competition between Lutetium and transition metal impurities for chelator binding sites.
Troubleshooting Guide: The "Spike" Test
User Question: "My labeling yield is 60% instead of >95%. Is my LuCl3 contaminated?"
Protocol:
-
Prepare a standard chelation reaction (e.g., Lu + DOTA, 1:1 ratio).
-
Run the reaction under standard conditions (e.g., 95°C, 15 min, pH 4.5).
-
Analyze via HPLC/TLC.
-
Self-Validation Step: If yield is low, add a 2x molar excess of EDTA to the post-reaction mixture and analyze again.
-
Observation: If the "Lu-complex" peak disappears or shifts, it wasn't Lu; it was a weak impurity complex (like Pb).
-
Observation: If the peak remains but is small, stable impurities (Fe/Zn) have permanently occupied the DOTA.
-
Part 3: The "Ghost" Impurities (Anionic & Structural)
The Issue
Commercial hexahydrate salts are hygroscopic and prone to hydrolysis.
-
Oxychlorides (
): Formed if the salt is heated during drying or stored in humid, non-acidic conditions. -
Acidity Variation: Commercial
solutions often contain excess HCl to prevent hydrolysis. Solid salts may vary in their hydration shell (nominally , but often ).
Diagnostic: The Solubility Test
Symptom: You dissolve the white crystals in pH 7 water, and the solution turns hazy or cloudy.
Cause: Formation of insoluble Lutetium Hydroxide
Summary of Specifications for Drug Development
When sourcing
| Impurity Type | Specific Element | "Reagent Grade" Limit | "Precursor Grade" Target | Method |
| Competitors | Iron (Fe) | < 50 ppm | < 0.5 ppm | ICP-MS |
| Zinc (Zn) | < 50 ppm | < 0.5 ppm | ICP-MS | |
| Copper (Cu) | < 10 ppm | < 0.1 ppm | ICP-MS | |
| Neighbors | Ytterbium (Yb) | < 1000 ppm | < 10 ppm | ICP-MS |
| Solubility | Oxychlorides | Not Listed | Clear in 0.01M HCl | Visual |
Workflow: Impurity Identification Pipeline
Follow this logic flow to validate incoming raw materials.
Figure 2: Step-by-step quality control workflow for incoming Lutetium Chloride.
References
-
European Medicines Agency (EMA). (2021). Assessment Report: ilLuzyce (Lutetium (177Lu) chloride). Retrieved from [Link]
- Context: Defines regulatory expectations for radionuclidic and chemical purity in Lu-177 precursors.
-
D'Huyvetter, M., et al. (2020). Radiolabeling with Tb-161 and Lu-177: defining the impact of metal impurities.[1] SCK CEN.[1][2] Retrieved from [Link]
- Context: Establishes the specific impact of Zn, Fe, and Cu impurities on DOTA labeling efficiency.
- Context: Provides baseline specifications for commercial reagent-grade m
-
National Institute of Standards and Technology (NIST). (2020). Isotopic Composition of Lutetium using MC-ICPMS.[3] Retrieved from [Link]
- Context: Details the isobaric interferences (Yb-176) and ICP-MS methodology for Lutetium analysis.
Optimizing reaction conditions for syntheses using Lutetium(3+);trichloride;hexahydrate.
Technical Support Center: Optimizing Reaction Conditions for Lutetium(III) Chloride Hexahydrate
Topic: Lutetium(III) Chloride Hexahydrate (
Executive Summary
Lutetium(III) chloride hexahydrate is a versatile Lewis acid and a critical precursor in radiopharmaceutical development (as a surrogate for
Module 1: Solubility & Stock Solution Management
Q: Why does my aqueous
A: The turbidity is caused by hydrolysis, leading to the formation of insoluble lutetium hydroxide species (
-
The Mechanism: Lutetium is a hard Lewis acid. In neutral water (pH ~7), the hydrated ion
acts as a Brønsted acid. If the pH rises above 5.7 , protons are lost, and insoluble hydroxides form [1]. -
The Fix: You must suppress hydrolysis by acidification.
-
Validated Protocol:
-
Dissolve
in 0.05 M HCl rather than pure water or saline. -
This maintains the pH < 2.0, ensuring the species remains as the soluble
cation. -
For organic applications, dissolve in ethanol; however, ensure the ethanol is anhydrous if the reaction is moisture-sensitive, although the hexahydrate introduces water regardless.
-
Module 2: Lewis Acid Catalysis (Organic Synthesis)
Q: Can I use the hexahydrate form directly in Lewis acid catalyzed reactions?
A: It depends on the reaction type.
-
Water-Tolerant Reactions (e.g., Biginelli, Friedel-Crafts in ionic liquids): Yes.
is an excellent catalyst for the Biginelli synthesis of dihydropyrimidinones because the water of hydration does not inhibit the condensation mechanism [2]. -
Strictly Anhydrous Reactions (e.g., Glycosylation, Asymmetric Hydroamination): No. The lattice water will quench sensitive intermediates or compete for coordination sites. You must dehydrate the salt.
Q: I tried heating the hexahydrate in an oven to dry it, but the resulting solid was insoluble. Why?
A: Simple thermal dehydration causes hydrolysis , not just drying. Heating
Correct Dehydration Protocol (The Ammonium Chloride Route):
To obtain active anhydrous
-
Mix: Combine
with (Ammonium Chloride) in a 1:6 molar ratio. -
Step 1 (Dehydration): Heat to 200°C under high vacuum. The
prevents hydrolysis. -
Step 2 (Sublimation): Increase heat to 350–400°C . The excess
sublimes away, leaving pure anhydrous [3].
Visualization: Dehydration Workflow
Caption: The Ammonium Chloride Route prevents the formation of inactive oxychlorides during dehydration.
Module 3: Radiopharmaceutical Precursor Optimization
Q: I am using cold
A: High yields in Lu-chelation are thermodynamically driven but kinetically hindered. If you are stuck at 80%, you likely have a pH mismatch or insufficient thermal energy .
Optimization Matrix:
| Parameter | Optimal Range | Why it fails outside this range |
| pH | 4.0 – 5.0 | < 4.0: Protonation of DOTA carboxylates blocks Lu coordination.> 5.5: Lu hydrolyzes to colloids ( |
| Temperature | 80°C – 95°C | The macrocyclic DOTA ring is rigid. High heat is required to overcome the activation energy for the Lu ion to enter the "cage" [5]. |
| Buffer | Acetate / Ascorbate | Phosphate buffers precipitate Lu. Citrate competes for Lu. Use Ammonium Acetate (0.1 M) or Ascorbic Acid (which also acts as a radioprotectant). |
| Time | 20 – 30 min | Reaction is usually complete in 20 mins at 95°C. Longer times at high pH risk hydrolysis. |
Troubleshooting Protocol for Low Yields:
-
Check Buffer: Ensure you are using Ammonium Acetate or Sodium Ascorbate . Avoid PBS (Phosphate Buffered Saline).
-
Stepwise pH Adjustment: Do not add Lu to a high pH solution.
-
Temperature Verification: Ensure the internal liquid temperature reaches 90°C, not just the heating block.
Module 4: Quantitative Data & Reaction Conditions
Comparative Efficiency in Organic Synthesis (Biginelli Reaction)
Reaction: Benzaldehyde + Ethyl acetoacetate + Urea
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Reflux | 4.5 | 92% | High yield, no dehydration needed [2]. | |
| Ethanol | Reflux | 5.0 | 85% | Slower rate than Lutetium. | |
| Ethanol | Reflux | 6.0 | 65% | Corrosive, lower yield. |
Key Insight: The smaller ionic radius of
References
-
Solubility and hydrolysis of lutetium at different initial concentrations. Journal of Radioanalytical and Nuclear Chemistry. (2007).
-
or
Catalyzed Biginelli Reaction. Synthetic Communications. (2004). (Note: Lu behaves analogously to La/Yb in this series, often with superior yields due to lanthanide contraction effects). -
The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides. Inorganic Syntheses. (1989).
-
Optimizing pH and temperature for 177Lu labeling of DOTA peptides. BenchChem Technical Guides.
-
In house labeling and characterization of 177Lu DOTA-TATE. Journal of Nuclear Medicine. (2009).
Sources
Strategies to improve the yield of products synthesized from Lutetium(3+);trichloride;hexahydrate.
Technical Support Center: Lutetium(III) Chloride Hexahydrate ( )
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: LU-OPT-2024 Assigned Specialist: Senior Application Scientist, Radiochemistry & Materials Division
Introduction: Defining "Yield" in Lutetium Chemistry
Welcome to the technical support hub for Lutetium(III) Chloride Hexahydrate. To optimize yield, we must first define the application context, as the strategies differ fundamentally between Radiopharmaceutical Labeling (where yield = Radiochemical Yield/Purity) and Material Synthesis (where yield = Mass/Crystal recovery).
This guide prioritizes the high-value application of Lutetium-177 (
Module 1: Pre-Synthesis & Material Handling
The Core Challenge:
Protocol A: Correct Dehydration (The Ammonium Chloride Route)
For users synthesizing MOFs, anhydrous catalysts, or phosphors.
WARNING: Do not simply heat
Correct Procedure:
-
Mix: Combine
with (Ammonium Chloride) in a 1:6 molar ratio. -
Stepwise Heating:
-
Heat to 200°C under vacuum/inert gas (removes water).
-
Ramp to 350-400°C (sublimes excess
).
-
-
Result: Pure anhydrous
without oxychloride contamination.
Module 2: Radiopharmaceutical Yield Optimization ( )
The Core Challenge: Achieving >98% Radiochemical Yield (RCY) requires balancing reaction kinetics against hydrolysis and radiolysis.
Critical Parameter Visualization
Figure 1: Critical workflow for Lu-177 labeling. Note the "Trace Metal Check" gate; failure here guarantees low yield.
Optimization Strategies
1. The Trace Metal Trap (Competitive Chelation)
Lutetium requires a macrocyclic chelator (DOTA/DTPA). Transition metals (
-
Impact: Even 1 ppm of Zn can reduce RCY by 20-30% because the chelator binds Zn preferentially at room temperature.
-
Solution: Use "Trace Metal Basis" reagents (99.999% purity) and acid-washed glassware (HCl soaked).
2. The Buffer-Radiolysis Dual Strategy
High activity
-
Strategy: Use a buffer that doubles as a radical scavenger.
-
Recommendation: Ascorbic Acid (Vitamin C) or Gentisic Acid .
-
Concentration: 50–100 mg/mL in the final reaction volume.
-
Mechanism:[1] Scavenges hydroxyl radicals (
) generated by -decay.
-
3. pH Precision
-
Target Window: pH 4.5 – 5.0 .
-
Troubleshooting: If pH drifts > 5.5 during reaction, yield drops due to colloid formation. Use 1M Sodium Acetate or Ascorbate buffer to lock pH.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Figure 2: Step-by-step diagnostic logic for recovering yield in failed synthesis batches.
Frequently Asked Questions (Technical)
Q1: My reaction solution turned cloudy upon adding LuCl3. What happened?
A: You likely experienced Hydrolysis .[2] The pH of your precursor solution or buffer was too high (> pH 6.0), causing
-
Fix: Acidify the buffer to pH 4.5 before adding the Lutetium.
Q2: I have high radiochemical purity (RCP) but low specific activity. Why? A: This is a Stoichiometry issue. You likely have "cold" Lutetium (carrier added) or high trace metal contamination (Zn/Fe) occupying the chelator.
-
Fix: Switch to "No Carrier Added" (n.c.a.)
and ensure all water/buffers are metal-free (use Chelex resin treated water).
Q3: Can I use ethanol in the reaction mixture? A: Yes, and you should. Adding 10-20% Ethanol improves the solubility of lipophilic ligands (like PSMA) and acts as a secondary radiolytic scavenger, often boosting yield by 5-10%.
Q4: My HPLC shows multiple peaks after labeling. Is this an isomer issue? A: It depends on the chelator.
Summary Data: Factors Influencing Yield
| Parameter | Optimal Range | Consequence of Deviation |
| pH | 4.5 – 5.0 | < 4.0: Slow kinetics (low yield). > 6.0: Hydrolysis (colloids). |
| Temperature | 90°C – 95°C | < 80°C: Incomplete chelation (kinetically trapped). |
| Buffer | Ascorbate / Gentisate | Acetate only: High risk of radiolysis (peptide destruction). |
| Metal Impurities | < 0.5 ppm (Zn, Fe) | > 1 ppm: Drastic yield drop due to competitive binding. |
| Reaction Time | 15 – 30 mins | > 60 mins: Diminishing returns; increased radiolysis risk. |
References
-
Das, T., et al. (2016). Lutetium-177 therapeutic radiopharmaceuticals: linking chemistry, radiochemistry, and practical applications. Chemical Reviews.
-
Breeman, W. A., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging.
-
Larenkov, A., et al. (2023).[5] Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers. Molecules.[6][2][5][7][8][9][10][11][12]
-
Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of YCl3. Inorganic Syntheses.
-
Spreckelmeyer, S., et al. (2023). Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application. EJNMMI Radiopharmacy and Chemistry.[5][13]
Sources
- 1. (90)Y and (177)Lu labeling of a DOTA-conjugated vitronectin receptor antagonist useful for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrealm.com [chemrealm.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. LUTETIUM CHLORIDE HEXAHYDRATE CAS#: 15230-79-2 [m.chemicalbook.com]
- 9. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.sckcen.be [researchportal.sckcen.be]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Lutetium(III) Chloride Hexahydrate Stability & Handling
Doc ID: LU-TCH-001 Last Updated: 2026-02-17 Department: Application Science & Radiochemistry Support
Introduction
Welcome to the Technical Support Center for Lutetium(III) Chloride Hexahydrate (
The Core Challenge: Lutetium is a "hard" acid. In aqueous solution, it faces two primary enemies: Hydrolysis (formation of insoluble hydroxides) and Adsorption (loss of mass to container walls). Failure to control these leads to inconsistent specific activity calculations and failed radiolabeling yields.
Module 1: Solution Preparation & Stability
The Hydrolysis Trap (pH Sensitivity)
Lutetium exists as the free hydrated ion
-
The Danger Zone: pH > 5.5
-
The Safe Zone: pH < 2.0 (for storage)
-
The Mechanism:
Preparation Protocol (Standard 10 mM Stock)
Use this protocol to ensure a shelf-life of >12 months.
-
Weighing (Critical):
is hygroscopic . It absorbs atmospheric water rapidly, altering its effective molecular weight.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Expert Tip: Weigh the solid in a closed vessel or glovebox if possible. If the crystals appear "wet" or clumped, the stoichiometry is likely
, and accurate concentration determination requires ICP-MS validation.
-
-
Solvent: Do not dissolve in pure water.
-
Prepare 0.05 M HCl (Hydrochloric Acid) using high-purity (Trace Metal Grade) acid and Milli-Q water (18.2 MΩ·cm).
-
-
Dissolution: Add the solid to the 0.05 M HCl. The acid suppresses the hydrolysis equilibrium, forcing the lutetium to remain as free
.
Data: Stability Limits
| Parameter | Specification | Consequence of Deviation |
| Storage pH | 0.1 - 1.0 | pH > 3.0 induces colloidal formation; pH > 6.0 causes precipitation. |
| Concentration | > 1 µM | Extremely dilute solutions (<100 nM) lose mass to adsorption rapidly if not highly acidic. |
| Trace Metals | < 0.01 ppm | Zn, Fe, Cu compete for DOTA chelation (See Module 3). |
| Container | Polypropylene | Glass surfaces contain silicates that bind Lu³⁺ at neutral pH. |
Module 2: Visualizing Stability & Troubleshooting
Diagram: The Lutetium Stability Phase Logic
This diagram illustrates the relationship between pH, storage conditions, and chemical species.
Figure 1: The stability pathway. Note that successful chelation requires a narrow pH window (typically 4.5–5.0) achieved immediately prior to reaction, not during storage.
Module 3: Troubleshooting Labeling Failures
Scenario: You are using "cold"
The "Trace Metal" Interference
Lutetium has a large ionic radius. Transition metals (Zn²⁺, Cu²⁺, Fe³⁺) are smaller and fit into DOTA chelators with faster kinetics or higher thermodynamic stability under certain conditions.
-
Symptom: The reaction works with high concentrations of Lu but fails at low concentrations (carrier-added vs. no-carrier-added simulation).
-
Cause: Impurities in your
source or buffers.[1] -
Fix: Use "Trace Metal Basis" reagents (99.999%). Avoid glass needles/syringes (sources of Zn/Pb).
Troubleshooting Workflow
Figure 2: Step-by-step diagnostic tree for labeling failures involving Lutetium solutions.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store LuCl₃ solutions in glass vials? A: For concentrated stocks (>10 mM) in 0.1 M HCl, borosilicate glass is acceptable. However, for dilute working standards (<100 µM), use Polypropylene (PP) or polymethylpentene (PMP) . Acidic solutions can leach trace metals (Al, B, Si) from glass, and neutral solutions will lose Lu to adsorption on the glass walls.
Q2: My stock solution has been frozen. Is it still good?
A: Yes,
-
Action: You must vortex the vial vigorously after thawing to re-homogenize the density gradient before pipetting.
Q3: Why do I need to heat the labeling reaction to 95°C?
A: This is a kinetic barrier issue, not a stability issue of the Lu. The DOTA macrocycle is rigid. Heating provides the energy required for the
Q4: How do I calculate the exact concentration if the powder is hygroscopic? A: You cannot rely solely on gravimetric (weight) preparation for analytical precision.
-
Prepare the solution gravimetrically (approximate).
-
Validate the concentration using Complexometric Titration (EDTA titration with Xylenol Orange indicator at pH 5.5) or ICP-MS .
References
-
Breeman, W. A. P., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging.
-
Hu, D. R., et al. (2002). Hydrolysis of Lutetium(III) in Aqueous Solution.[1][2] Journal of Solution Chemistry. (Validates hydrolysis constants and pH limits).
-
Sigma-Aldrich (Merck). Lutetium(III) chloride hexahydrate Product Specification & Safety Data Sheet. (Confirming hygroscopic nature and trace metal basis).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24919, Lutetium trichloride.
Sources
Technical Support Center: Inert Atmosphere Techniques for Lutetium(III) Chloride Hexahydrate
Welcome to the technical support guide for handling Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O). As Senior Application Scientists, we understand that success in your research, whether in materials science, catalysis, or drug development, hinges on the precise control of your experimental conditions.[1][2] LuCl₃·6H₂O is a valuable precursor, but its physical properties present significant handling challenges. This guide provides in-depth, field-proven insights and troubleshooting advice to ensure the integrity of your compound and the reproducibility of your results.
Part 1: Foundational Knowledge - Why an Inert Atmosphere is Critical
Before addressing specific techniques, it is crucial to understand the causality behind the stringent handling requirements for Lutetium(III) Chloride Hexahydrate. The compound is described as both hygroscopic and deliquescent .[3][4]
-
Hygroscopic: The material has a strong affinity for absorbing moisture directly from the atmosphere.[5]
-
Deliquescent: This is an extreme form of hygroscopy. The compound will absorb so much atmospheric moisture that it will dissolve into a liquid solution.[6]
Exposure to ambient air compromises the material in several ways:
-
Inaccurate Stoichiometry: The absorbed water adds significant weight, making it impossible to accurately measure a specific molar quantity of LuCl₃·6H₂O.[6]
-
Altered Physical State: The compound will transition from a free-flowing crystal to a sticky solid and eventually a solution, making physical manipulation difficult.
-
Reaction Interference: The excess, unquantified water can interfere with or poison sensitive catalysts and reagents in subsequent reaction steps, leading to failed experiments or inconsistent yields.
Therefore, all manipulations must be performed under a dry, inert atmosphere (typically nitrogen or argon) to prevent atmospheric water from contacting the compound.
Key Compound Properties
| Property | Value | Source(s) |
| Chemical Formula | LuCl₃·6H₂O | [2][7] |
| Molecular Weight | 389.42 g/mol | [2][8] |
| Appearance | White or colorless crystals | [2][4] |
| Key Sensitivities | Highly hygroscopic, deliquescent | [3][4][9] |
| Solubility | Soluble in water and ethanol | [1][4][8] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1][8] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with LuCl₃·6H₂O.
Q1: What is the best environment for storing and weighing Lutetium(III) Chloride Hexahydrate?
A1: The absolute best practice is to store and handle the solid compound inside a glovebox with a controlled inert atmosphere (typically <1 ppm O₂ and H₂O).[10] A glovebox provides a large, stable working area where you can open the container, weigh the desired amount on an analytical balance, and prepare your solutions without any exposure to ambient air.[11] This is the only way to guarantee the stoichiometric accuracy of the weighed solid.
Q2: Can I use a Schlenk line instead of a glovebox?
A2: While a Schlenk line is an excellent tool for performing reactions and handling solutions under an inert atmosphere, it is not ideal for manipulating or weighing air-sensitive solids.[10][12] Opening a container of LuCl₃·6H₂O on the benchtop, even with an inert gas flow (counterflow), will inevitably lead to some exposure to ambient moisture and compromise the material. A Schlenk line is best used after the solid has been weighed out in a glovebox and sealed in a flask. If a glovebox is unavailable, a glove bag can be a less expensive, albeit less secure, alternative for weighing.[11][13]
Q3: My lab doesn't have a glovebox. What is the next best procedure?
A3: If you must handle the solid without a glovebox, the risk of moisture absorption is high. The goal is to minimize the duration and extent of exposure.
-
Prepare Everything: Have your flask, spatula, and weighing paper ready on the balance.
-
Inert Gas Flow: Direct a gentle flow of inert gas (e.g., from a tube connected to a Schlenk line) over the balance area to create a localized inert environment.
-
Work Quickly: Open the container, quickly remove the approximate amount of solid needed, and immediately reseal the main container.
-
Acknowledge Inaccuracy: Understand that the weighed mass will be higher than the actual mass of LuCl₃·6H₂O due to absorbed water. This method is not suitable for reactions requiring high precision.
Q4: How should I properly dry my glassware for use with LuCl₃·6H₂O?
A4: Glassware surfaces are covered with a thin film of adsorbed moisture that must be removed.
-
Oven Drying: Place glassware in a laboratory oven at >125°C for at least 4 hours, or ideally, overnight.[14]
-
Assembly and Cooling: The hot glassware should be assembled and immediately connected to a Schlenk line or brought into a glovebox antechamber while still hot. It is then cooled under vacuum or while being flushed with inert gas. This prevents a new layer of moisture from adsorbing as the glass cools.[14][15]
-
Flame Drying: For Schlenk line setups, the assembled glassware can be heated with a heat gun under vacuum. After heating, the vacuum is replaced with an inert gas. This cycle is typically repeated three times to ensure all atmospheric contaminants are removed.[15][16]
Q5: What solvents are compatible, and how do I prepare them?
A5: LuCl₃·6H₂O is soluble in water and ethanol.[4][8] For anhydrous applications where the waters of hydration are intended to be the only water present, the solvent must be rigorously dried and deoxygenated. Standard "anhydrous" solvents from commercial suppliers should still be further purified.
-
Solvent Purification Systems: Many labs use systems that pass solvents through columns of activated alumina to remove water and copper catalysts to remove oxygen.
-
Freeze-Pump-Thaw: This is the most effective method for degassing solvents. The solvent is frozen with liquid N₂, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This process is repeated three times.[12][14][16]
-
Purging: Bubbling an inert gas through the solvent for 30-60 minutes can remove dissolved oxygen, but it is less effective at removing trace water.[14]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause | Solution & Prevention |
| The crystalline solid has become a sticky paste or a clear liquid in the bottle. | The container seal was compromised, leading to prolonged exposure to ambient moisture and deliquescence. | The material is no longer LuCl₃·6H₂O; it is now a concentrated aqueous solution. Its purity and concentration are unknown, and it should not be used for moisture-sensitive applications. Prevention: Always store the compound in a desiccator or, preferably, a glovebox.[10][17] Ensure the container lid is tightly sealed. For extra protection, wrap the lid threads with Parafilm.[17] |
| After weighing the solid into a flask, it immediately clumps or looks wet. | The glassware was not properly dried, and residual moisture on the flask walls is being absorbed by the compound. | Once this occurs, the damage is done. For the experiment to proceed, you must accept the presence of this extra water. Prevention: Follow rigorous glassware drying protocols (oven drying followed by cooling under vacuum/inert gas).[14] A common mistake is to oven-dry glassware and then let it cool on the benchtop, which allows a new layer of moisture to adsorb. |
| A reaction known to work well is giving low or zero yield. | Unwanted water from the LuCl₃·6H₂O, solvent, or glassware has poisoned a moisture-sensitive reagent or catalyst in your reaction. | This experiment will likely need to be repeated. Prevention: Verify every step of your inert atmosphere technique. Ensure the LuCl₃·6H₂O was handled exclusively in a glovebox. Confirm your solvent was properly dried and degassed using a method like freeze-pump-thaw.[12][16] Ensure all glassware was meticulously dried and assembled under an inert atmosphere. |
| The solid is difficult to transfer and sticks to the spatula. | Static charge or, more likely, initial moisture absorption is causing the crystals to lose their free-flowing nature. | If working in a glovebox, try using an anti-static gun. If the issue is moisture, it indicates the glovebox atmosphere may be compromised or the compound was exposed before entry. Prevention: Always introduce the sealed container into the glovebox antechamber and perform at least three vacuum/inert gas purge cycles before bringing it into the main chamber.[10] |
Part 4: Experimental Protocols & Workflows
Workflow 1: Decision Guide for Handling Technique
The choice between a glovebox and a Schlenk line depends on the specific task. This diagram outlines the decision-making process.
Caption: Decision workflow for choosing the appropriate inert atmosphere equipment.
Workflow 2: Glovebox Antechamber Transfer Protocol
This diagram illustrates the critical process of introducing materials into a glovebox without contaminating the main chamber.
Sources
- 1. LUTETIUM CHLORIDE HEXAHYDRATE CAS#: 15230-79-2 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chembk.com [chembk.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Lutetium (III) Chloride Hexahydrate - 15230-79-2 [prochemonline.com]
- 8. Lutetium(III) chloride hexahydrate , 99.9%metalsbasis , 15230-79-2 - CookeChem [cookechem.com]
- 9. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. ossila.com [ossila.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 16. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 17. researchgate.net [researchgate.net]
Recrystallization procedures for Lutetium(3+);trichloride;hexahydrate.
The following guide serves as a specialized technical support resource for the purification and handling of Lutetium(III) chloride hexahydrate (
Ticket Subject: Recrystallization and Purification Protocols Assigned Specialist: Senior Application Scientist, Rare Earth Division
Core Directive: The Acid-Stabilized Recrystallization Protocol
Executive Summary:
Lutetium(III) chloride is highly hygroscopic and prone to hydrolysis. Dissolving the compound in pure neutral water often results in turbidity due to the formation of insoluble lutetium oxychloride (
The "Golden Standard" Workflow
This protocol ensures the maintenance of the hexahydrate stoichiometry (
Reagents Required:
-
Crude Lutetium(III) chloride.[1]
-
Hydrochloric Acid (HCl), trace metal grade (6M and 0.1M).
-
Deionized Water (
).
Step-by-Step Methodology:
-
Acidic Dissolution (Hydrolysis Prevention):
-
Dissolve the crude
in a minimum volume of 0.1 M HCl rather than pure water. -
Technical Insight: The pH must remain
. If the solution is cloudy, add concentrated (6M) HCl dropwise until fully clarified. The cloudiness is ; acid forces the equilibrium back to soluble .
-
-
Impurity Filtration:
-
Heat the solution to 80°C.
-
Perform a hot filtration using a sintered glass funnel (Grade 4) to remove insoluble silica or non-acid-soluble particulates.
-
-
Concentration & Crystal Growth:
-
Evaporate the filtrate gently at 85-90°C. Do not boil vigorously , as entrainment can lose product.
-
Concentrate until the solution becomes viscous (syrupy) or a crystal skin forms on the surface.
-
Critical Stop Point: Do not evaporate to dryness. Over-drying leads to the loss of hydration water and formation of
.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Further cool in an ice bath (0-4°C) for 2 hours to maximize yield.
-
-
Isolation & Drying:
-
Wash: Rinse with a minimum volume of ice-cold concentrated HCl .
-
Why?
is extremely soluble in water.[5] High ionic strength (common ion effect) from concentrated HCl reduces solubility, minimizing yield loss during washing.
-
-
Desiccation: Store crystals in a vacuum desiccator over
and NaOH pellets (to absorb excess acid vapors). Do not use for long periods if you wish to maintain the hexahydrate, as it may dehydrate the crystal lattice.
Troubleshooting Center (Q&A)
User Ticket #402: "My solution turned yellow during dissolution. Is this normal?"
Support Response:
No, this indicates Iron (Fe) contamination .
-
Root Cause: Iron is a common impurity in rare earth oxides/chlorides.
-
Corrective Action: Before recrystallization, pass your solution (in 6M HCl) through a strong anion exchange resin (e.g., Dowex 1x8). Iron forms anionic chloro-complexes (
) in strong acid and will bind to the resin, while Lutetium ( ) passes through.
User Ticket #409: "I see a white precipitate that won't dissolve, even in water."
Support Response:
You are likely dealing with Lutetium Oxychloride (
-
Root Cause: The starting material was likely heated too high or stored improperly, causing partial hydrolysis.
-
Corrective Action: Add 6M HCl and heat to boiling.
is acid-soluble but requires thermal energy and high proton concentration to revert to .-
Equation:
-
User Ticket #415: "I obtained an oil instead of crystals." Support Response: This is a classic "supersaturation syrup" issue, common with heavy lanthanides.
-
Root Cause: The solution is too concentrated, or the cooling was too rapid.
-
Corrective Action:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of pure
. -
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[4]
-
User Ticket #420: "Can I dry the crystals in an oven at 150°C?" Support Response: ABSOLUTELY NOT.
-
Risk: Heating hydrated rare earth chlorides above 100-110°C in air causes hydrolysis, not just dehydration. You will produce impure oxychloride.
-
Protocol: Dry in a desiccator at room temperature. If anhydrous material is required, it must be dehydrated under a stream of
gas or using ammonium chloride sublimation, not simple oven drying.
Technical Data & Visualizations
Solubility & Physical Properties Table[1]
| Parameter | Value / Condition | Notes |
| Formula | Hexahydrate is the stable phase in air.[1] | |
| Appearance | White/Colorless Crystals | Monoclinic structure.[1] |
| Solubility (Water) | Very High (> 4 mol/kg) | Dissolution is exothermic. |
| Solubility (HCl) | Decreases with conc. | Use Conc. HCl for washing (Salting Out). |
| Melting Point | ~148 - 150 °C | Dissolves in own water of crystallization. |
| Hygroscopicity | Extreme | Deliquesces (absorbs water to become liquid) rapidly. |
Process Logic Diagram
Caption: Decision logic for the acid-stabilized recrystallization of Lutetium(III) Chloride.
References
-
NIST Solubility Data Series. (2009). Rare Earth Metal Chlorides in Water and Aqueous Systems.[6][7] Part 3. Heavy Lanthanides (Gd-Lu).[7] Journal of Physical and Chemical Reference Data. Link
-
Sigma-Aldrich. (n.d.). Lutetium(III) chloride hexahydrate Product Specification & Safety Data Sheet. Link
-
Corbett, J. D. (1983). Chlorides of the Rare Earth Elements. In Inorganic Syntheses (Vol. 22). Wiley-Interscience. (Standard reference for anhydrous synthesis, highlighting hydrolysis risks). Link
-
U.S. Patent 7,244,403. (2007). Purification of Lutetium-177. (Describes anion exchange for removing metallic impurities like Hf/Fe from Lu solutions). Link
Sources
Validation & Comparative
Spectroscopic analysis of Lutetium(3+);trichloride;hexahydrate for structural confirmation.
Comparative Guide: Spectroscopic Structural Confirmation of Lutetium(III) Chloride Hexahydrate ( )
Executive Summary & Strategic Context
Target Analyte: Lutetium(3+);trichloride;hexahydrate (
In the development of radiopharmaceutical precursors, the structural integrity of
This guide compares spectroscopic methodologies to confirm the specific structural motif of the hexahydrate: the cationic complex
Structural Baseline: The Analyte
Before selecting a method, we must define the target structure.
-
Crystal System: Monoclinic
-
Space Group:
(Isostructural with to ) -
Coordination Sphere: 8-coordinate. The
ion is bonded to 2 Chloride ions and 6 Water molecules in the inner sphere.[1] -
Formula Unit:
Comparative Analysis of Spectroscopic Methods
The following table evaluates three primary techniques for structural confirmation, weighted by their utility in a GMP (Good Manufacturing Practice) environment.
| Feature | Raman Spectroscopy | FTIR (ATR) | Powder XRD (PXRD) |
| Primary Detection | Metal-Ligand vibrations ( | O-H stretching/bending (Water) | Crystal Lattice Diffraction |
| Hydration Sensitivity | Moderate (Lattice water modes) | High (Broad | Definitive (Unit cell expansion) |
| Through-Container? | Yes (Glass/Polymer vials) | No (Requires contact) | No |
| Sample Destruction | Non-destructive | Non-destructive (recoverable) | Non-destructive |
| Key Limitation | Fluorescence from organic impurities | Hygroscopic nature complicates prep | Slow throughput; requires crystallinity |
| "Senior Scientist" Verdict | Best for Rapid ID & Stability | Best for Moisture Quantification | Best for Phase Purity (Batch Release) |
Deep Dive: The "Diamagnetic Advantage" (NMR)
While not a standard release test, Solid-State
-
Mechanism: Because
( ) is diamagnetic, it does not induce paramagnetic relaxation enhancement (PRE) or massive chemical shift anisotropy (CSA) broadening. -
Application: You can obtain sharp
signals to quantify the stoichiometry of lattice water vs. surface-adsorbed moisture, which is impossible with or .
Detailed Spectroscopic Signatures[2]
A. Vibrational Spectroscopy (FTIR & Raman)
Differentiation between the Hexahydrate, Anhydrous, and Hydrolysis products (Oxychloride).
| Mode | Frequency ( | Assignment | Hexahydrate Behavior | Anhydrous Behavior | Oxychloride ( |
| 3200–3550 | Water Stretch | Strong, Broad | Absent (or weak surface trace) | Absent | |
| 1600–1630 | Water Bend | Medium, Sharp | Absent | Absent | |
| 350–450 | Metal-Oxygen | Distinct (Raman) | Absent | Very Strong (Sharp) | |
| 200–300 | Metal-Chloride | Present | Shifted (Bridging Cl) | Weak/Absent |
Technical Insight: In Raman, look for the "breathing" mode of the
B. X-Ray Diffraction (PXRD)
-
Hexahydrate: Characteristic reflections at low
(due to larger unit cell from water insertion). -
Anhydrous: Shift to higher
(lattice contraction). -
Protocol Note: Due to the hygroscopic nature of
, PXRD samples must be prepared in a dry box and covered with Kapton film to prevent in-situ hydration during the scan.
Experimental Protocol: Rapid Raman Confirmation
Recommended for incoming raw material inspection.
Phase 1: Setup & Calibration
-
Instrument: Confocal Raman Microscope (785 nm or 532 nm laser). Note: 785 nm is preferred to minimize fluorescence from trace organic packaging residues.
-
Calibration: Silicon wafer standard (
). -
Power:
at sample (Prevent dehydration/melting).
Phase 2: Acquisition
-
Sample Prep: Analyze directly through the glass vial (Type I borosilicate). If sampling is required, place crystal on a microscope slide and cover immediately with a cover slip.
-
Parameters:
-
Spectral Range:
. -
Exposure: 10 seconds x 3 accumulations.
-
-
Target Regions:
-
Low Frequency (
): Confirm and lattice modes. -
High Frequency (
): Confirm broad O-H envelope.
-
Phase 3: Data Processing
-
Baseline Correction: Polynomial subtraction to remove glass fluorescence.
-
Validation: Compare against a reference standard of anhydrous
(Negative Control) and Certified Reference Material (CRM) of .
Decision Logic & Workflows
Workflow 1: Structural Confirmation Pipeline
This diagram outlines the logical flow for confirming the identity and quality of the material.
Caption: Analytical workflow for validating Lutetium Chloride Hexahydrate structure and purity.
Workflow 2: Technique Selection Matrix
How to choose the right tool based on the specific question being asked.
Caption: Decision matrix for selecting the appropriate spectroscopic technique.
References
-
Harder, M. et al. (2022). Production and Quality Control of [177Lu]Lu-PSMA-I&T. Pharmaceuticals.[2][3][4] [Link]
-
Kepert, C. J. et al. (1983).[1] Structural systematics of the lanthanide trichloride hexahydrates. Australian Journal of Chemistry. [Link]
-
Binnemans, K. (2005). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews. (Contextual reference for Ln-spectroscopy principles). [Link]
-
European Pharmacopoeia (Ph. Eur.) . Lutetium (177Lu) solution for radiolabelling. (Standard for precursor purity requirements). [Link]
-
Morrison, H. G. (1999). Raman spectrometric studies of selected lanthanide and actinide trichlorides. University of Tennessee, Knoxville. [Link]
Sources
- 1. Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
A comparative study of Lutetium(3+);trichloride;hexahydrate with other lanthanide chlorides.
This guide provides an in-depth, comparative technical analysis of Lutetium(3+) chloride hexahydrate (LuCl₃[1]·6H₂O) , focusing on its physicochemical distinctions from lighter lanthanide chlorides and its critical role in radiopharmaceutical development and catalysis.[2]
Content Type: Technical Comparison Guide Subject: Lutetium(III) Chloride Hexahydrate [CAS: 15230-79-2] Audience: Radiochemists, Materials Scientists, and Drug Development Professionals.[2]
Executive Summary: The "Heavy" Advantage
Lutetium(III) chloride hexahydrate represents the terminal member of the lanthanide series.[2] Its position is defined by the Lanthanide Contraction , resulting in the smallest ionic radius (0.861 Å for CN=6) and highest Lewis acidity among the stable lanthanides.[2] Unlike the lighter counterparts (e.g., LaCl₃, CeCl₃) which exhibit higher coordination numbers (CN=9) and lower solubility stability, LuCl₃[1]·6H₂O crystallizes in a compact, 8-coordinate monoclinic structure.[2] This structural rigidity and high charge density make it the superior precursor for Lu-177 radiopharmaceuticals and a robust, water-tolerant Lewis acid catalyst .
Physicochemical Comparison: LuCl₃ vs. Light Lanthanides
The behavior of LuCl₃[3]·6H₂O is distinct from early lanthanides (La–Nd) due to the decreasing ionic radius across the 4f series.[2]
Crystal Structure & Coordination Chemistry
The hydration sphere of lanthanide chlorides changes as the cation size decreases.[2]
-
Light Lanthanides (La–Pr): Typically form triclinic heptahydrates (
) or hexagonal structures with high coordination numbers (CN=9), often involving bridging chlorines.[2] -
Heavy Lanthanides (Dy–Lu): LuCl₃[2]·6H₂O crystallizes in the monoclinic system (Space Group
or ).[2] The cation is too small to accommodate 9 ligands; instead, it forms a discrete [Lu(H₂O)₆Cl₂]⁺ cation with one outer-sphere chloride anion.[2]
Implication: The distinct [Lu(H₂O)₆Cl₂]⁺ species is kinetically more labile in water exchange than the rigid tricapped trigonal prismatic structures of La³⁺, facilitating rapid chelation in radiolabeling.[2]
Solubility and Hygroscopicity
All lanthanide chlorides are highly soluble and hygroscopic, but the enthalpy of hydration increases across the series.
| Property | LaCl₃·7H₂O (Light) | GdCl₃[2]·6H₂O (Middle) | LuCl₃[2][3]·6H₂O (Heavy) |
| Ionic Radius (CN=6) | 1.03 Å | 0.94 Å | 0.86 Å |
| Coordination Number | 9 | 8 | 8 |
| Structure | Triclinic/Hexagonal | Monoclinic | Monoclinic |
| Hydration Enthalpy | -3280 kJ/mol | -3560 kJ/mol | -3790 kJ/mol |
| Hydrolysis Risk | Low | Moderate | High (forms LuOCl) |
Key Insight: LuCl₃ has the highest hydration energy.[2] While this ensures high solubility, it also means LuCl₃[1]·6H₂O is the most prone to hydrolysis upon heating.[2] Unlike LaCl₃, which can be dehydrated relatively easily, LuCl₃ tends to release HCl and form insoluble oxychloride (LuOCl) if not heated in a stream of HCl or NH₄Cl.[1][2]
Critical Applications
Radiopharmaceuticals: The Lu-177 Precursor
LuCl₃ is the primary chemical form of the therapeutic radioisotope Lutetium-177 (Lu-177) .[2]
-
Mechanism: Lu-177 decays via
emission (E 0.5 MeV) with a half-life of 6.7 days.[2] -
Comparison: Unlike Yttrium-90 (pure
, no imaging), Lu-177 emits low-energy -rays (113, 208 keV), allowing for SPECT imaging (Theranostics).[1] -
Precursor Purity: For labeling peptides (e.g., DOTATATE, PSMA-617), the LuCl₃ precursor must be free of competing metals (Fe, Zn) and other lanthanides (Yb), which have similar ionic radii and compete for the DOTA chelator.[1]
Water-Tolerant Lewis Acid Catalysis
Lu³⁺ is a "hard" acid according to HSAB theory.[2]
-
Performance: In aqueous organic synthesis (e.g., Aldol reactions), LuCl₃ catalyzes reactions where traditional Lewis acids (AlCl₃, TiCl₄) decompose.[1][2]
-
Vs. Yb/Sc: While Scandium (Sc³⁺) is more acidic, it is more expensive and rarer.[2] Lu³⁺ offers a balance of high acidity and better availability than Sc, often outperforming La³⁺ or Ce³⁺ due to higher charge density polarizing the carbonyl substrates more effectively.
Luminescence Host Matrix
Lu³⁺ has a filled f-shell (
-
Use: It serves as an ideal host lattice for dopants.[2] For example, LuCl₃:Ce³⁺ is used in scintillator research.[2]
-
Contrast: EuCl₃ and TbCl₃ are active emitters (Red/Green).[2] Using them as hosts would cause self-quenching.[2] LuCl₃ provides the heavy-atom effect (stopping power for X-rays) without interfering with the dopant's emission.[2]
Experimental Protocols
Protocol A: Purification & Dehydration (Avoiding LuOCl)
To prepare anhydrous LuCl₃ for sensitive catalytic reactions.[2]
-
Mix: Combine LuCl₃·6H₂O with a 6-fold molar excess of Ammonium Chloride (NH₄Cl).[2]
-
Reasoning: NH₄Cl forms an intermediate
that prevents hydrolysis.[2]
-
-
Stepwise Heating (Vacuum):
-
Heat to 100°C for 1 hour (removes surface water).
-
Ramp to 250°C for 2 hours (Decomposition of hydrate).
-
Ramp to 350°C (Sublimation of excess NH₄Cl).[2]
-
-
Final Calcination: Heat to 400°C under dynamic vacuum or dry HCl stream.
-
Verification: Product should be a crystalline white powder, completely soluble in water (turbidity indicates LuOCl formation).[2]
Protocol B: Radiolabeling DOTA-Peptides with Lu-177
Standard workflow for Lu-177-DOTATATE synthesis.
-
Buffer Prep: Prepare 0.4 M Sodium Acetate/Gentisic Acid buffer (pH 4.5).[2]
-
Note: Gentisic acid acts as a scavenger to prevent radiolysis of the peptide.[2]
-
-
Reaction:
-
Incubation: Heat at 90–95°C for 15–20 minutes.
-
Causality: High heat is required to overcome the kinetic barrier of the DOTA macrocycle wrapping around the Lu³⁺ ion.[2]
-
-
QC: Analyze via Radio-TLC (Mobile phase: 1:1 Methanol/Ammonium Acetate). Free Lu³⁺ stays at origin; Labeled peptide migrates.[2]
Visualizations
Diagram: Lanthanide Contraction & Coordination Trend
Visualizing why Lu behaves differently from La.
Caption: The Lanthanide Contraction drives the structural shift from 9-coordinate (La) to 8-coordinate (Lu) species, enhancing complex stability.[2]
Diagram: Lu-177 Radiolabeling Workflow
The critical pathway for drug development.
Caption: Step-by-step workflow for converting LuCl3 precursor into a therapeutic radiopharmaceutical.
References
-
Banerjee, S., et al. (2015). "Evolution of Lu-177-labeled peptides for targeted radionuclide therapy."[2] Nucl. Med. Mol. Imaging, 49, 1-15.[1] Link
-
Kobayashi, S. (1998). "Lanthanide Trifluoromethanesulfonates as Stable Lewis Acids in Aqueous Media."[2][4] Journal of the American Chemical Society, 120(32).[2] Link[2]
-
Cotton, S. (2006). "Lanthanide and Actinide Chemistry."[2] Wiley.[2] (Confirming coordination numbers and structural trends). Link[2]
-
Das, T., & Pillai, M.R.A. (2013). "Options to meet the increasing global demand of 177Lu for radionuclide therapy."[1][2] Nucl. Med. Biol., 40, 3-12.[1][2] Link
-
Meyer, G. (1982). "The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides-The Example of YCl3."[2] Inorganic Syntheses, 22, 1-10.[1][2] Link[2]
Sources
Lutetium(3+);trichloride;hexahydrate versus anhydrous lutetium chloride in catalysis.
[1]
Executive Summary: The "Water Paradox" in Lanthanide Catalysis
In the realm of Lewis acid catalysis, Lutetium(III) chloride (
However, the utility of
-
The Hexahydrate is the champion of "Green Chemistry," thriving in aqueous media and multicomponent reactions where water is a solvent or byproduct.
-
The Anhydrous is the "Precision Tool," essential for moisture-sensitive organometallic synthesis and strictly anhydrous Lewis acid activations where protic impurities poison the catalytic cycle.
Part 1: Physicochemical Showdown
The fundamental difference lies in the coordination sphere. In the hexahydrate, the
| Feature | Lutetium(III) Chloride Hexahydrate ( | Anhydrous Lutetium(III) Chloride ( |
| CAS Number | 15230-79-2 | 10099-66-8 |
| Structure | Molecular monomeric units (typically) with coord.[1][2][3] water. | Layered polymeric structure ( |
| Hygroscopicity | High (deliquescent).[1] | Extreme (exothermic hydration).[1] |
| Lewis Acidity | Attenuated by | Maximum theoretical strength; "Hard" Lewis Acid.[1] |
| Solubility | Water, Ethanol, polar organic solvents.[1] | THF (slowly), insoluble in hydrocarbons.[1] |
| Primary Utility | Aqueous catalysis, Biginelli reactions, glycosylation.[1] | Organometallic precursor, Friedel-Crafts, polymerization.[1] |
| Handling | Bench-stable (short term); easy to weigh.[1] | Glovebox/Schlenk line required.[1] |
Part 2: Mechanistic Workflows
The following diagram illustrates how the starting material dictates the catalytic pathway.
Figure 1: Mechanistic divergence.[1] The hexahydrate operates via water displacement/equilibrium, while the anhydrous form allows for the formation of sensitive organometallic species.
Part 3: Case Study A – The "Green" Route (Hexahydrate)
Application: One-Pot Biginelli Synthesis of Dihydropyrimidinones.
Why Hexahydrate? The reaction produces water as a byproduct.[1] Using anhydrous
Experimental Protocol: Solvent-Free Biginelli Reaction
Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Reagents:
-
Procedure:
-
Combine all reagents in a 10 mL round-bottom flask.
-
Heat the mixture to 100°C under stirring (solvent-free). The mixture will melt into a homogeneous liquid.
-
Monitor by TLC (typically complete in 30–60 mins).[1]
-
Work-up: Cool to room temperature. Add crushed ice/cold water. The solid product precipitates.[1]
-
Filter and recrystallize from ethanol.[1]
-
-
Result: Yields typically >90%. The
catalyst can often be recovered from the aqueous filtrate.[1]
Part 4: Case Study B – The "Precision" Route (Anhydrous)
Application: Synthesis of Chiral Organolutetium Catalysts (e.g., for Hydroamination).[1] Why Anhydrous? Ligands used in asymmetric catalysis (like substituted aminotroponiminates or PyBOX) are often expensive and sensitive.[1] Water competes for coordination, poisoning the enantioselective pocket or hydrolyzing the ligand.
Experimental Protocol: Preparation of Anhydrous
Note: Commercially available anhydrous
The Thionyl Chloride Method (Gold Standard):
Heating
-
Setup: Flame-dried Schlenk flask, condenser, and
atmosphere. -
Procedure:
-
Place
(e.g., 5 g) in the flask.[1] -
Add excess Thionyl Chloride (
) (approx. 20 mL).[1] -
Reflux for 4–6 hours.[1] The
reacts with water to form (gas) and (gas), preventing hydrolysis.[1] -
Drying: Distill off excess
under vacuum.[1] -
Heat the solid residue to 150°C under high vacuum (<0.1 mmHg) to remove trace volatiles.
-
-
Storage: Store immediately in a glovebox. The resulting powder should be ultra-dry and ready for organometallic synthesis.[1]
Part 5: Decision Matrix
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Selection logic. Note that for condensation reactions producing water, the hexahydrate is almost always the superior choice due to cost and stability.
References
-
Sigma-Aldrich. (n.d.).[1] Lutetium(III) chloride anhydrous, powder, 99.99% trace metals basis. Retrieved from [1]
-
Wikipedia. (n.d.).[1] Lutetium(III) chloride.[1][2][3][5][6][7] Retrieved from [1]
-
Freeman, J. H., & Smith, M. L. (1958).[1][8] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry. Retrieved from [1]
-
Kobayashi, S., et al. (2005).[1] Lanthanide Triflates as Water-Tolerant Lewis Acids. (Contextual reference for water-tolerant Ln catalysis).
-
De, S. K., & Gibbs, R. A. (2005).[1] Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. Synthesis. (Comparative protocol for Biginelli reactions). Retrieved from [1]
Sources
- 1. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. 氯化镥(III) 六水合物 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Lutetium(III) chloride anhydrous, powder, 99.99 trace metals 10099-66-8 [sigmaaldrich.com]
- 6. Lutetium (III) chloride hydrate | Lutetium trichloride hexahydrate | Cl3H12LuO6 - Ereztech [ereztech.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Validation of Synthesized Lutetium(3+) Trichloride Hexahydrate: A Comparative Technical Guide
This guide outlines a multi-dimensional validation strategy for Lutetium(3+);trichloride;hexahydrate (
Core Directive: The "Purity Trinity" Approach
Validating
-
Elemental Purity: Absence of non-Lutetium atoms (specifically other Rare Earth Elements - REEs).
-
Phase Purity: Confirmation of the hexahydrate crystal lattice (vs. anhydrous or oxychloride phases).
-
Stoichiometric Assay: Precise molar ratio of
.
Why this matters: A sample can be 99.999% pure regarding metal contaminants (5N purity) but fail largely due to partial hydrolysis (
Trace Metal Validation: ICP-MS vs. ICP-OES
The most critical validation step is quantifying trace impurities. Lutetium is the last lanthanide; separating it from its neighbor Ytterbium (Yb) is chemically difficult due to "Lanthanide Contraction."
Method A: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
The Gold Standard for Radiopharmaceutical Precursors.
Mechanism: Ionizes the sample and separates ions by mass-to-charge ratio (
Experimental Protocol: Triple-Quadrupole ICP-MS
-
Digestion: Dissolve 100 mg
in 2% (Trace Metal Grade). Avoid HCl to prevent -based polyatomic interferences (e.g., on ). -
Internal Standard: Spike with Rhodium (
) or Rhenium ( ) to correct for matrix suppression. -
Interference Management (The Yb/Lu Challenge):
-
Target: Ytterbium (
) impurities. -
Interference:
(12.7% abundance) overlaps with (2.6%). -
Solution: Measure
(97.4%) for the matrix and monitor , , or for impurities. -
Gas Mode: Use Ammonia (
) or Oxygen ( ) reaction gas in the collision/reaction cell to shift REE oxide masses away from analyte peaks.
-
Method B: ICP-OES (Optical Emission Spectroscopy)
The Alternative for Routine Industrial QC.
Comparison:
| Feature | ICP-MS | ICP-OES |
|---|---|---|
| Detection Limit (LOD) | ppt (parts per trillion) | ppb (parts per billion) |
| Spectral Interference | Isobaric (Mass overlap) | Spectral (Line overlap) |
| Cost per Sample | High | Moderate |
| Best Use Case | 5N/6N Purity Validation (Research/Pharma) | 3N/4N Purity (Catalysis/Ceramics) |
Stoichiometry & Phase Validation: XRD vs. TGA
Synthesized
Method C: Powder X-Ray Diffraction (PXRD)
Validates the Crystal Structure.
Protocol:
-
Grind sample in a glovebox (Argon atmosphere) to prevent moisture absorption during prep.
-
Seal in a Kapton tape holder.
-
Scan range:
. -
Success Criteria: Match peaks against ICDD Card 00-012-0392 (Monoclinic
).-
Red Flag: Peaks at
indicate contamination.
-
Method D: Thermogravimetric Analysis (TGA)
Validates the Hydration State (
Protocol:
-
Ramp ambient to
at under flowing . -
Expected Profile:
-
Step 1 (
): Loss of crystal water. Theoretical mass loss . -
Step 2 (
): Decomposition of chloride to oxychloride ( ).
-
-
Calculation:
If mass loss > 28%, the sample contains excess surface moisture (wet cake).
Quantitative Assay: Complexometric Titration
While ICP gives trace data, it has an error margin of
Protocol (EDTA Titration):
-
Buffer: Adjust solution pH to 5.5–6.0 using Hexamethylenetetramine (Hexamine).
-
Indicator: Xylenol Orange (turns violet/red in presence of
). -
Titrant: Standardized 0.05 M
. -
Endpoint: Sharp transition from Violet
Yellow (free indicator). -
Self-Validation: Perform a "blank" titration and a "spike" recovery with a NIST-traceable Lu standard.
Comparative Summary & Decision Matrix
The following table compares the performance of these methods for validating
| Validation Metric | ICP-MS | XRD | TGA | EDTA Titration |
| Primary Target | Trace Impurities (Yb, Fe, Pb) | Crystal Phase ( | Water Content / Solvation | Total Lutetium Assay (%) |
| Precision | Low ( | Qualitative | Moderate ( | High ( |
| Sample Destructive? | Yes | No | Yes | Yes |
| Throughput | High (Autosampler) | Low (Manual Prep) | Low (1 hr/sample) | Moderate |
| Critical Failure Detected | Radiochemical Impurity | Insoluble Oxychlorides | Incorrect Mol. Wt. | Concentration Error |
Visualization: Validation Logic Workflow
The following diagram illustrates the logical flow for validating a synthesized batch. It prioritizes "Kill Steps"—points where the batch should be rejected immediately to save cost.
Caption: Sequential validation logic. Physical phase checks (XRD) precede expensive chemical analysis (ICP-MS) to prevent wasting resources on hydrolyzed batches.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Lutetium (
) solution for radiolabelling. Monograph 2798. (Establishes limits for metallic impurities in Lu-177 precursors). -
Dash, A., et al. (2015). Production and quality control of
for therapeutic applications. Current Radiopharmaceuticals. (Details the impact of Yb impurities on specific activity). -
Sastri, V. S. (2003). Modern Aspects of Rare Earths and Actinides. Elsevier. (Authoritative text on Lanthanide separation and EDTA complexometric titration).
-
NIST . Certificate of Analysis - Rare Earth Elements in Solution. (Standard Reference Materials for calibrating ICP-MS for Lu/Yb separation).
-
ASTM E1621 - 13 . Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (Alternative method for major impurities).
Sources
Quantitative Analysis Guide: Lutetium Content in Lutetium(III) Chloride Hexahydrate
Executive Summary: The Criticality of "Cold" Lutetium
In the rapidly expanding field of radiopharmaceuticals, specifically for Lutetium-177 (
While
-
Incorrect Specific Activity: Miscalculating the ratio of radioactive to non-radioactive atoms.
-
Labeling Failure: Excess "cold" Lu
or cationic impurities (Fe , Zn ) competing for the DOTA chelator, leaving free radioactive in the patient's system (bone marrow toxicity).
This guide objectively compares the two dominant analytical methodologies for quantifying Lutetium content: Complexometric Titration (EDTA) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) .
The Stoichiometric Challenge: The "Hexahydrate" Variable
Before selecting a method, researchers must address the material's physical nature.
-
The Problem: Upon exposure to air, the crystal lattice absorbs adventitious water. A sample weighing 100 mg may actually contain only 95 mg of the hexahydrate and 5 mg of excess surface water.
-
The Impact: Relying solely on gravimetric weighing for stoichiometry will systematically underestimate the Lu molarity.
-
The Solution: Analytical quantification of the actual Lu
mass is required, not just the total powder mass.
Method A: Complexometric Titration (The Gold Standard)
Best For: Absolute quantification, Assay (>99.5% precision), Stoichiometric verification.
The Mechanism
Complexometric titration relies on the high formation constant (
Indicator Chemistry (Xylenol Orange):
-
pH < 6.0 (Free Indicator): Yellow.
-
pH < 6.0 (Complexed with Lu
): Red/Violet. -
Endpoint: As EDTA strips Lu
from the indicator, the solution shifts from Red/Violet Yellow .
Validated Protocol
-
Reagents:
-
0.01 M or 0.05 M
(Standardized against Zn primary standard). -
Acetate Buffer (pH 5.5) or Hexamethylenetetramine (Hexamine) Buffer.
-
Xylenol Orange (0.1% aqueous solution).
-
-
Workflow:
-
Weighing: Accurately weigh ~100 mg of
into a 250 mL Erlenmeyer flask. -
Dissolution: Dissolve in 50 mL deionized water.
-
Buffering: Adjust pH to 5.0–5.5 using Acetate buffer. Note: If pH > 6, Lanthanides may hydrolyze; if pH < 4, the indicator transition is sluggish.
-
Indicator: Add 3–4 drops of Xylenol Orange. Solution turns vivid Red/Violet .
-
Titration: Titrate with Standardized EDTA.
-
Endpoint: Sharp transition to Lemon Yellow .
-
Visualization of Logic
Caption: The chemical logic of Lutetium titration using Xylenol Orange. The color shift indicates the complete sequestration of Lu by EDTA.
Method B: ICP-OES (The High-Throughput Alternative)
Best For: Rapid screening, Impurity profiling (Fe, Zn, Pb), Large sample batches.
The Mechanism
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) atomizes the sample in an argon plasma (6,000–10,000 K). Excited Lu atoms emit light at characteristic wavelengths. The intensity is proportional to concentration.[2]
Validated Protocol
-
Wavelength Selection:
-
261.541 nm: Primary line. Highest sensitivity, minimal interference.
-
291.139 nm: Secondary line for confirmation.
-
-
Sample Prep:
-
Dissolve ~50 mg sample in 2%
. -
Dilute to fall within the linear calibration range (typically 1–100 ppm).
-
-
Calibration:
-
Use NIST-traceable Lutetium standards (Single element).[3]
-
Critical Step: Matrix match the acid concentration of standards and samples to prevent viscosity differences in the nebulizer.
-
Limitations for Assay
While excellent for impurities, ICP-OES has a typical Relative Standard Deviation (RSD) of 0.5% to 1.5%. For a purity assay, a result of
Comparative Analysis: Choosing the Right Tool
The following table contrasts the two methods based on experimental data and operational constraints.
| Feature | Complexometric Titration (EDTA) | ICP-OES |
| Primary Application | Assay (Main Content Determination) | Impurity Profiling & Rapid Screening |
| Precision (RSD) | High (< 0.2% ) | Moderate (0.5% – 2.0%) |
| Accuracy | Absolute (Stoichiometric) | Relative (Dependent on Calibration Standards) |
| Sample Throughput | Low (10–15 mins per sample) | High (1–2 mins per sample) |
| Interferences | Non-specific (Titrates all polyvalent cations) | Highly Specific (Spectral resolution separates elements) |
| Cost per Sample | Very Low (Reagents only) | High (Argon gas + Instrument maintenance) |
| Skill Level | High (Requires wet chemistry technique) | Moderate (Software driven, but needs method dev) |
Decision Matrix
Caption: Decision tree for selecting the optimal analytical method based on precision requirements and data goals.
References
-
Sigma-Aldrich. Lutetium(III) chloride hexahydrate Product Specification & Assay Methods. Retrieved from
-
National Institute of Standards and Technology (NIST). Atomic Spectra Database Lines Form: Lutetium (Lu). Retrieved from
- Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen & Co Ltd.
-
Analytik Jena. Analysis of Rare Earth Elements by ICP-OES and ICP-MS. Retrieved from
-
Thermo Fisher Scientific. Comparison of ICP-OES and ICP-MS for Trace Element Analysis. Retrieved from
Sources
- 1. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lutetium ICP Standard Solution | Single element standards for ICP-OES – ready for use | ICP-OES Standards | Standards for AAS and ICP | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
Performance evaluation of Lutetium(3+);trichloride;hexahydrate in different solvent systems.
Content Type: Technical Comparison Guide
Subject: Lutetium(3+);trichloride;hexahydrate (
Executive Summary
Lutetium(III) chloride hexahydrate (
However, its performance is strictly governed by solvent interaction. While it exhibits superior solubility in water and lower alcohols, its utility in high-purity optical ceramic synthesis (e.g., LuAG/LSO) is often outclassed by Lutetium Nitrate due to the deleterious effects of residual chloride ions on optical transparency. This guide evaluates these trade-offs to assist in precursor selection.
Physicochemical Profile & Solvent Interaction
The performance of
Solvation Dynamics
-
Aqueous Systems (
): Dissolves readily (>1000 g/L). The primary species is the aqua ion .-
Critical Constraint: At pH > 5.5, hydrolysis occurs rapidly, forming insoluble hydroxides (
) or colloidal species that interfere with chelation.
-
-
Alcohols (EtOH/MeOH): Soluble, but steric bulk reduces solvation energy compared to water. Useful for sol-gel processes where water removal is required, though solubility limits are lower (~400 g/L in Ethanol).
-
Aprotic Polar (THF/Acetonitrile): Poor solubility for the hexahydrate without complexing ligands (e.g., crown ethers) to displace coordinated water.
Graphviz Diagram: Solvation & Hydrolysis Pathway
The following diagram illustrates the critical pH-dependent speciation that dictates performance in aqueous applications.
Caption: pH-dependent speciation of Lutetium Chloride. Maintenance of pH < 5.0 is critical to preserve the active
Comparative Performance Evaluation
Scenario A: Radiopharmaceutical Labeling (Lu-177 Precursor)
Context:
| Parameter | Alternative ( | Causality | |
| Chelation Efficiency | High (>99%) | Moderate | Chloride is a weakly coordinating anion, allowing DOTA/DTPA chelators to displace it easily. Nitrate can compete more aggressively in specific buffers. |
| Buffer Compatibility | Excellent | Good | Compatible with Acetate/Ascorbate buffers used to stabilize pH at 4.5–5.0. |
| Thermal Stability | High | Low | Nitrates are oxidizers; heating radiolabeling mixtures (90°C) with nitrates and organic peptides poses a degradation risk. |
Scenario B: Optical Ceramics (Sol-Gel Synthesis)
Context: Synthesis of Lutetium Aluminum Garnet (LuAG) or LSO scintillators. Performance Verdict:Inferior (Use Nitrates or Alkoxides).
| Parameter | Alternative ( | Causality | |
| Optical Clarity | Low | High | Residual |
| Sintering Behavior | Poor | Excellent | Nitrates decompose completely to oxides ( |
| Phase Purity | Moderate | High | Chloride residues can stabilize unwanted oxychloride phases (LuOCl) rather than the pure oxide garnet phase. |
Scenario C: Catalysis (Lewis Acid)
Context: Organic synthesis (Aldol reactions, Friedel-Crafts) in "Green" solvents. Performance Verdict:High (Water-Tolerant).
| Parameter | Alternative ( | Causality | |
| Water Tolerance | Excellent | Fail | |
| Recovery | High | N/A | Can be extracted and reused. |
| Solubility (Organic) | Low | High |
Experimental Protocols
Protocol 1: Preparation of Stability-Optimized Stock Solution
Objective: Create a standard
-
Weighing: Accurately weigh
(MW: 389.42 g/mol ). Note: The compound is slightly hygroscopic; weigh quickly. -
Acidification (Crucial Step): Do not dissolve directly in neutral water.
-
Prepare 0.05 M HCl (degassed).
-
Reasoning: The
suppresses the equilibrium shift toward .
-
-
Dissolution: Add solid to the acidic solvent. Sonicate for 5 minutes.
-
Validation: Inspect for the "Tyndall Effect" (laser scattering). The solution must be optically void. Any turbidity indicates hydrolysis.
Protocol 2: Radiolabeling Workflow (DOTA-Peptide)
Objective: Labeling a DOTA-conjugated peptide with Lutetium (mimicking Lu-177 conditions).
Caption: Standard workflow for Lutetium labeling. Step 3 is the primary failure point; if pH > 5.5, Lu precipitates and yield drops to <10%.
Alternatives Analysis
When
| Alternative | Best Use Case | Major Drawback |
| Lutetium Nitrate ( | Combustion Synthesis / Optics. Best for making high-purity oxides where no halide residue is tolerated. | Oxidizing Agent. Incompatible with reducing environments or oxidizable organic ligands. |
| Lutetium Oxide ( | Solid State Reactions. The raw material for ceramic sintering at >1600°C. | Insoluble. Must be digested in acid (creating a salt) to be used in solution chemistry. |
| Lutetium Triflate ( | Organic Catalysis. Superior solubility in organic solvents compared to chloride. | Cost. Significantly more expensive than the chloride salt. |
References
-
National Institutes of Health (NIH). (2023). Synthesis and Evaluation of 177Lu-DOTA-PD-L1-i. Retrieved from [Link]
-
Kobayashi, S. (1998).[1] Rare Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts.[2] Journal of the American Chemical Society.[1] (Contextual citation via Semantic Scholar). Retrieved from [Link]
-
MDPI. (2020). Effect of Chloride Ions on Ceramic Media Performance.[3] Retrieved from [Link]
Sources
Investigating the cross-reactivity of Lutetium(3+);trichloride;hexahydrate.
Executive Summary
Lutetium(3+) chloride hexahydrate (LuCl₃[1][2]·6H₂O) is the primary precursor for the synthesis of therapeutic radiopharmaceuticals, specifically Lutetium-177 (¹⁷⁷Lu) therapies (e.g., ¹⁷⁷Lu-DOTATATE, ¹⁷⁷Lu-PSMA-617). Its utility is defined by the high thermodynamic stability of the Lutetium-DOTA complex. However, "cross-reactivity" in this context is a dual-threat vector:
-
Chemical Cross-Reactivity: Competitive interference by trace metal impurities (Zn²⁺, Cu²⁺, Fe³⁺) during chelation.
-
Biological Cross-Reactivity: In vivo mimicry of Calcium (Ca²⁺) by free Lu³⁺, leading to off-target bone accumulation.
This guide objectively compares LuCl₃ against its chemical analogs (Yttrium, Gadolinium) and details the mechanisms of interference that dictate product purity and safety.
Part 1: Physicochemical Basis of Selectivity
The performance of LuCl₃ is governed by the Lanthanide Contraction . As the heaviest lanthanide (Z=71), Lutetium has the smallest ionic radius (86.1 pm for CN=9) and the highest charge density of the series.
Why this matters:
-
Chelator Fit: The macrocyclic cavity of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is optimized for smaller lanthanides. Lu³⁺ fits "snugly," resulting in higher kinetic inertness compared to lighter lanthanides like Gadolinium (Gd³⁺).
-
Hard-Soft Acid Base (HSAB) Theory: Lu³⁺ is a "hard" acid, preferring "hard" oxygen/nitrogen donors found in DOTA/DTPA. This distinguishes it from "borderline" impurities like Cu²⁺, though Cu²⁺ still poses a significant competitive threat due to fast kinetics.
Part 2: Chemical Cross-Reactivity (Competitive Chelation)
In radiopharmaceutical synthesis, "cross-reactivity" manifests as trace metals competing for the chelator. If impurities bind the chelator before Lu³⁺, the specific activity drops, and toxic "free" Lu³⁺ remains.
Comparative Stability Data (Thermodynamic Selectivity)
The table below compares the stability constants (Log K) of Lu³⁺ against its analogs and critical impurities.
| Metal Ion | Ionic Radius (pm, CN=8) | Log K (DOTA) | Log K (DTPA) | Interference Risk Profile |
| Lutetium (Lu³⁺) | 97.7 | ~25.4 | ~22.4 | Target Analyte |
| Yttrium (Y³⁺) | 101.9 | ~24.9 | ~22.0 | High (Chemical Twin) |
| Gadolinium (Gd³⁺) | 105.3 | ~24.7 | ~22.5 | Moderate (MRI Contrast) |
| Copper (Cu²⁺) | 73 (CN=6) | ~22.2 | ~21.4 | Critical (Fast Kinetics) |
| Zinc (Zn²⁺) | 74 (CN=6) | ~19.3 | ~18.3 | High (Ubiquitous Impurity) |
Data Sources: Consensus values derived from IUPAC stability constant databases and radiopharmaceutical literature [1, 2].
The "Copper Trap" Mechanism
While Lu-DOTA is thermodynamically more stable (Log K 25.4) than Cu-DOTA (Log K 22.2), Copper exhibits faster association kinetics .
-
Observation: In the presence of Cu²⁺ impurities (>1 ppm), the radiolabeling yield of ¹⁷⁷Lu-DOTA decreases significantly because Cu²⁺ occupies the DOTA cage before Lu³⁺ can enter.
-
Impact: This necessitates the use of "High Purity" or "Trace Metals Basis" LuCl₃·6H₂O (99.999%) where Zn, Fe, and Cu are <0.5 µg/g.
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the Target (Lu) and Impurities (Cu, Zn) for the Chelator (DOTA).
Figure 1: Competitive Chelation Pathways. Note that fast-reacting impurities (Red) can consume the chelator, leaving toxic Free Lu³⁺ (Red Octagon).
Part 3: Biological Cross-Reactivity (In Vivo Safety)
When LuCl₃ is not fully chelated (due to the chemical interference described above), "Free Lu³⁺" acts as a calcium mimic .
Mechanism: Hydroxyapatite Sorption
-
Bone Uptake: Free Lu³⁺ has a high affinity for the phosphate groups in hydroxyapatite (
), the mineral component of bone. It displaces Ca²⁺ or adsorbs onto the crystal surface. -
Consequence: This leads to myelotoxicity (bone marrow suppression), a critical failure mode in ¹⁷⁷Lu therapies.
-
Hepatotoxicity: Unchelated lanthanides form insoluble colloids in the blood, which are scavenged by Kupffer cells in the liver.
Visualizing the Biological Fate
Figure 2: Biological Fate of Chelated vs. Free Lutetium. Free Lu³⁺ poses severe toxicity risks via bone and liver accumulation.
Part 4: Experimental Protocol (Validation)
To verify the absence of cross-reacting impurities and free Lu³⁺, the following Instant Thin Layer Chromatography (ITLC) protocol is the industry standard for quality control [3].
Objective: Quantify the percentage of Free Lu³⁺ (impurity) vs. Lu-DOTA (product).
-
Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber strips).
-
Mobile Phase: 0.1 M Citrate Buffer (pH 5.0).
-
Procedure:
-
Spot 1 µL of the reaction mixture onto the ITLC strip baseline.
-
Develop the strip in the Citrate Buffer.
-
-
Mechanism of Separation:
-
Lu-DOTA (Complex): Travels with the solvent front (
) due to neutral/anionic character and high solubility. -
Free Lu³⁺: Reacts with the Citrate mobile phase to form Lu-Citrate complexes? Correction: Actually, in Citrate buffer, Free Lu³⁺ typically binds to the silica or forms a weak citrate complex that migrates differently depending on exact pH.
-
Standard Method Adjustment: A common alternative is 1:1 Methanol/Ammonium Acetate (1M) .
-
Lu-DOTA:
(Migrates). -
Free Lu³⁺:
(Stays at origin as insoluble colloid or binds to silica).
-
-
-
Calculation:
Acceptance Criteria: > 95% Purity (indicates minimal interference from chemical cross-reactants).
References
-
IUPAC Stability Constants Database. Stability Constants of Metal-Ion Complexes. (Search for Lu-DOTA, Cu-DOTA). Available at: [Link]
-
Breeman, W. A., et al. (2003). "The influence of metallic impurities on the radiolabeling of [177Lu]DOTA-TATE." Nuclear Medicine and Biology, 30(8), 917-920. [Link]
-
European Pharmacopoeia (Ph. Eur.). Lutetium (177Lu) solution for radiolabelling.[3][4][5][6] Monograph 01/2016:2798. [Link]
-
Viola-Villegas, N., & Doyle, R. P. (2009). "The coordination chemistry of Lutetium." Coordination Chemistry Reviews, 253(13-14), 1906-1925. [Link]
Sources
- 1. 塩化ルテチウム(III) 六水和物 - 三塩化ルテチウム水和物 [sigmaaldrich.com]
- 2. CAS 10025-94-2: Yttrium(III) chloride hexahydrate [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radiological response of patients with advanced bone metastases to lutetium-177-labeled DOTA-ibandronic acid assessed by metabolic tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Lutetium(3+);trichloride;hexahydrate against established catalysts.
Content Type: Comparative Technical Guide
Subject: Lutetium(III) Chloride Hexahydrate (
Executive Summary: The "Goldilocks" Lanthanide
In the landscape of Lewis acid catalysis, researchers often face a trade-off: the extreme reactivity of water-sensitive halides (
Lutetium(III) chloride hexahydrate (
This guide benchmarks
The Chemical Profile: Why Lutetium?
The efficacy of
Comparative Lewis Acidity (Hard-Soft Acid-Base Theory)
- : Extreme Hardness. Highest activity, highest cost.
- : High Hardness. High activity, moderate cost, high stability.
- : Moderate Hardness. Lower activity due to larger ionic radius (1.03 Å).
- : High Hardness. Decomposes violently in water (Single-use).
Benchmark Case Study A: The Biginelli Reaction
The Biginelli reaction (Aldehyde + Urea +
Mechanistic Insight
acts as a bidentate Lewis acid, coordinating to the carbonyl oxygen of the aldehyde and the
Figure 1: The Lutetium-catalyzed pathway stabilizes the acylimine intermediate, preventing side reactions common in non-catalyzed pathways.
Performance Data: Synthesis of Monastrol Analogues
Conditions: Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.2 eq), Ethanol, Reflux, 4h.
| Catalyst | Loading (mol%) | Yield (%) | Catalyst Recovery | Cost Efficiency |
| 5 | 94 | Yes (>90%) | High | |
| 5 | 96 | Yes (>95%) | Low (Expensive) | |
| 10 | 82 | Poor (Hydrolysis) | Moderate | |
| 20 | 45 | No (Destroyed) | Very Low | |
| None | - | 15 | - | - |
Analysis:
Benchmark Case Study B: Regioselective Epoxide Ring Opening
In the nucleophilic ring opening of epoxides with amines or alcohols, regioselectivity is paramount.
-
The Challenge: Directing the nucleophile to the more substituted carbon (anti-Markovnikov-like) usually requires high Lewis acidity to weaken the C-O bond at the hindered site.
-
The Lutetium Advantage:
coordinates tightly to the epoxide oxygen. Its high charge density induces significant positive character on the more substituted carbon, favoring attack at that position even with weak nucleophiles.
| Substrate (Styrene Oxide) | Nucleophile | Catalyst | Major Product (Region) | Yield |
| Styrene Oxide | Aniline | 92% | ||
| Styrene Oxide | Aniline | 85% | ||
| Styrene Oxide | Aniline | No Catalyst | 30% |
Validated Experimental Protocol
Protocol: Solvent-Free Biginelli Synthesis using
-
Charge: To a 25 mL round-bottom flask, add Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), and Urea (12 mmol).
-
Catalyst Addition: Add
(0.5 mmol, 5 mol%). -
Reaction: Heat the mixture to 80°C. The solid mixture will melt into a uniform liquid phase. Stir for 20-30 minutes.
-
Monitor: Check TLC (Ethyl Acetate/Hexane 3:7) for disappearance of aldehyde.
-
Quench & Crystallization: Cool to room temperature. Add crushed ice/water (20 mL). The solid product precipitates immediately.
-
Purification: Filter the solid. Recrystallize from hot ethanol to obtain pure DHPM.
Green Chemistry: The Self-Validating Recovery System
A critical advantage of
Figure 2: The catalyst partitions exclusively into the aqueous phase, allowing for simple decantation and evaporation. Activity is maintained for up to 5 cycles.
References
-
Kobayashi, S. (1999). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[1][2][3][4][5] European Journal of Organic Chemistry. Link
-
Lu, J., & Bai, Y. (2002).[6] "Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates." Synthesis. Link
-
Barrett, A. G. M., & Braddock, D. C. (1997).[7] "Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols."[7] Chemical Communications.[7] Link
-
Kumar, S., et al. (2024).[8] "Recent Advances in Scandium(III) Triflate Catalysis: A Review." Asian Journal of Organic Chemistry. Link
-
Bose, D. S., et al. (2006). "Efficient Ce(NO3)3·6H2O-Catalyzed Solvent-Free Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 4. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 6. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 7. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 8. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
Safety Operating Guide
Personal protective equipment for handling Lutetium(3+);trichloride;hexahydrate
Target Compound: Lutetium(III) chloride hexahydrate (
Executive Summary: Immediate Action Card
For use by laboratory personnel requiring instant safety parameters.
| Parameter | Directive |
| Primary Hazard | Irritant (Skin, Eyes, Respiratory). Hygroscopic (absorbs moisture rapidly). |
| PPE Baseline | Nitrile Gloves (Min 0.11mm), Safety Goggles (EN 166), Lab Coat . |
| Inhalation | Move to fresh air immediately. If breathing is difficult, support respiration. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2][3][4] |
| Eye Contact | Rinse cautiously with water for 15+ minutes.[1][2][4][5] Remove contact lenses.[1] |
| Spill Action | Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method. |
Part 1: Chemical Hazard Analysis & Intelligence
As a Senior Application Scientist, understanding the "why" behind the hazard allows for better risk mitigation than rote compliance.
Lutetium(III) chloride hexahydrate is a rare-earth metal salt.[6] While often overshadowed by its radioactive isotope counterpart (
Critical Chemical Behaviors:
-
Hygroscopicity: The hexahydrate form is thermodynamically stable but will readily absorb excess atmospheric moisture. This alters the effective molecular weight, leading to stoichiometric errors in chelator labeling efficiency. Handling in a desiccated environment is not just for safety; it is for data integrity.
-
Acidity in Solution: Upon dissolution in water, rare-earth chlorides undergo hydrolysis, creating a slightly acidic environment (pH ~5-6). This can be corrosive to sensitive biological substrates if unbuffered.
GHS Classification (H-Codes):
Part 2: Strategic PPE Selection
Standard lab coats are insufficient for high-purity metal salt handling where contamination flows both ways: protecting the operator from irritation and the sample from trace metal contamination.
PPE Decision Logic
The following decision tree outlines the required protection levels based on the operational state of the chemical.
Figure 1: PPE Selection Decision Tree based on physical state and procedural risk.
Glove Specifications:
-
Material: Nitrile Rubber (NBR).
-
Minimum Thickness: 0.11 mm (Standard Exam) for solid handling; 0.2 mm for concentrated solutions.
-
Breakthrough Time: >480 minutes for solid salt.
-
Why Nitrile? Latex proteins can chelate rare-earth ions, potentially introducing artifacts in sensitive analytical assays (ICP-MS). Nitrile is chemically inert to lanthanides.
Part 3: Operational Handling Protocol
This protocol ensures precise stoichiometry for drug development applications while maintaining containment.
3.1 Weighing & Transfer (Solid Phase)
Objective: Transfer
-
Environmental Control: Perform weighing in a Chemical Fume Hood or a Balance Enclosure . If the material is for trace-metal analysis, use a static-free plastic spatula (never metal, to avoid iron contamination).
-
Container Selection: Use anti-static weighing boats. Glassine paper is discouraged as hygroscopic salts can stick, leading to mass loss.
-
Transfer Technique:
-
Open the stock container inside the hood.
-
Transfer required mass immediately.
-
Reseal stock container instantly with Parafilm or tape to prevent hydration of the remaining bulk.
-
Note: If the crystals appear clumped or wet, the stock is compromised. Do not use for quantitative stoichiometric labeling.
-
3.2 Solubilization (Liquid Phase)
Objective: Create a stable stock solution (e.g., 0.1 M in 0.1 M HCl).
-
Solvent Choice: Use Ultra-Pure Water (18.2 MΩ·cm) or dilute HCl (0.05 - 0.1 M).
-
Reasoning: Pure water can lead to slow hydrolysis and turbidity (formation of insoluble
) over time. Slight acidification stabilizes the ion.
-
-
Dissolution:
-
Add the solid to the solvent (not reverse) to minimize splash risk.
-
Vortex gently. The reaction is slightly exothermic but generally mild.
-
-
Filtration (Optional): If used for radiolabeling precursors, filter through a 0.22 µm PES membrane to remove particulate hydroxides.
Part 4: Emergency Response & Waste Management
4.1 Spill Cleanup Workflow
In the event of a powder spill inside the fume hood:
-
Isolate: Stop airflow disturbance (close sash partially).
-
Neutralize/Dampen: Cover the powder with a paper towel dampened with water. Do not dry sweep. Dry sweeping creates respirable dust (H335 hazard).
-
Collect: Scoop up the damp material and place it in a hazardous waste bag.
-
Decontaminate: Wipe the surface with a mild detergent followed by water.
4.2 Waste Disposal
Lutetium is a rare earth metal and must not be flushed down the drain.
| Waste Stream | Classification | Disposal Code (Typical) |
| Solid Waste | Hazardous Chemical Waste | Solid Debris (Contaminated with Heavy Metals) |
| Liquid Waste | Aqueous Heavy Metal Waste | Aqueous Acidic (if dissolved in HCl) |
| Container | Triple Rinse | Rinse water goes to Liquid Waste; Container to trash (if defaced) |
Part 5: Scientific Context for Drug Development
Why this specific handling matters for your research.
In the development of Theranostic Radiopharmaceuticals (e.g., Lu-177 PSMA therapy), "cold" Lutetium chloride (
-
Impact of Impurities: If your handling introduces trace metals (Fe, Zn from tools/dust), these metals compete with Lu for the chelator, lowering the "Apparent Specific Activity."
-
Impact of Hydration: If the hexahydrate absorbs water during weighing, you will weigh less Lutetium than calculated. This leaves excess free chelator in your assay, falsely inflating your binding efficiency data.
Workflow for Chelator Validation:
Figure 2: Workflow for using Lutetium Chloride in chelator validation studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24919, Lutetium chloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Lutetium trichloride.[8] Retrieved from [Link]
-
Oak Ridge National Laboratory (2018). Provisional Peer-Reviewed Toxicity Values for Soluble Lutetium. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.es [fishersci.es]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ameslab.gov [ameslab.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. carlroth.com [carlroth.com]
- 8. Lutetium chloride | Cl3Lu | CID 24919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
